Nibr2(dme)
描述
BenchChem offers high-quality Nibr2(dme) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nibr2(dme) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Dibromo(1,2-dimethoxyethane)nickel(II) [NiBr₂(dme)]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Coordination Chemistry
Based on spectroscopic evidence and its reactivity, the structure of NiBr₂(dme) is understood to be a coordination polymer. In this arrangement, the nickel(II) centers are six-coordinate, adopting a distorted octahedral geometry. The 1,2-dimethoxyethane (dme) ligand acts as a bidentate chelating agent, binding to the nickel atom through its two oxygen atoms. The octahedral coordination sphere is completed by four bromide ions.
A key feature of the NiBr₂(dme) structure is the bridging nature of the bromide ligands. Each bromide ion is believed to coordinate to two adjacent nickel centers, leading to the formation of a one-dimensional polymeric chain. This polymeric structure is a common motif for transition metal dihalides with bidentate ether ligands.
While precise, experimentally determined bond lengths and angles for NiBr₂(dme) are not available, data from related nickel bromide complexes synthesized from NiBr₂(dme) can provide valuable insights into the expected coordination environment.
Quantitative Structural Data
As a definitive crystal structure for NiBr₂(dme) is not publicly available, the following table presents representative crystallographic data for a dinuclear nickel(II) complex synthesized using NiBr₂(dme) as a precursor. This data offers a relevant example of the coordination environment of nickel in a bromide-containing complex.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 13.5179(4) |
| b (Å) | Not Reported |
| c (Å) | Not Reported |
| α (°) | 90 |
| β (°) | Not Reported |
| γ (°) | 90 |
| Selected Bond Lengths (Å) | |
| Ni-Br | 2.405(1) - 2.413(1) |
| Ni-O (from DME) | Not Applicable |
| **Selected Bond Angles (°) | |
| Br-Ni-Br | Not Reported |
| O-Ni-O (from DME) | Not Reported |
Note: The data presented is for a related dinuclear nickel complex and is intended to be illustrative of a typical Ni(II)-Br coordination environment.
Experimental Protocols
Synthesis of NiBr₂(dme)
Two common methods for the synthesis of NiBr₂(dme) are outlined below.
Method 1: From Anhydrous Nickel(II) Bromide
-
Reagents and Equipment: Anhydrous nickel(II) bromide (NiBr₂), 1,2-dimethoxyethane (DME, anhydrous), Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous NiBr₂.
-
Under a counterflow of inert gas, add anhydrous DME to the flask to create a suspension.
-
Heat the suspension to reflux with vigorous stirring.
-
Maintain the reflux for 24-48 hours. During this time, the color of the solid will change.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the solid product by filtration under inert atmosphere, for example, using a Schlenk filter.
-
Wash the product with a small amount of cold, anhydrous DME and then with a non-coordinating solvent like pentane.
-
Dry the resulting solid under vacuum to yield NiBr₂(dme) as a powder.
-
Method 2: From Hydrated Nickel(II) Bromide
-
Reagents and Equipment: Nickel(II) bromide trihydrate (NiBr₂·3H₂O), 2,2-dimethoxypropane or triethyl orthoformate, DME (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
Place NiBr₂·3H₂O in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add an excess of a dehydrating agent such as 2,2-dimethoxypropane or triethyl orthoformate.
-
Add anhydrous DME to the flask.
-
Heat the mixture to reflux with stirring for several hours to facilitate both dehydration and complexation.
-
Cool the reaction mixture to room temperature.
-
Isolate the solid product by filtration.
-
Wash the product with a non-coordinating solvent (e.g., pentane or diethyl ether).
-
Dry the product under vacuum.
-
Characterization by Single-Crystal X-ray Diffraction (General Protocol)
While a specific protocol for NiBr₂(dme) is not available, the following is a general procedure for obtaining single-crystal X-ray diffraction data.
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal of the compound. The crystal should be well-formed with no visible cracks or defects.
-
Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryoloop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential solvent loss.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and the crystal system.
-
Based on the unit cell, select a data collection strategy to ensure complete and redundant data are collected.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Analyze the final structure for key parameters such as bond lengths, bond angles, and torsion angles.
-
Visualization of the Proposed Structure
The following diagram, generated using the DOT language, illustrates the proposed polymeric chain structure of NiBr₂(dme).
Proposed polymeric structure of NiBr₂(dme).
Conclusion
NiBr₂(dme) is a valuable and versatile precursor in synthetic inorganic and organometallic chemistry. Its structure is best described as a coordination polymer with octahedral nickel(II) centers chelated by bidentate DME ligands and connected by bridging bromide ions. While detailed crystallographic data for NiBr₂(dme) is not currently in the public domain, the information provided in this guide on its synthesis, characterization, and likely structure serves as a critical resource for researchers in the field. Further investigation, particularly through single-crystal X-ray diffraction, would be invaluable to definitively elucidate the precise structural parameters of this important nickel complex.
A Comprehensive Technical Guide to Nickel(II) bromide-1,2-dimethoxyethane Complex [NiBr₂(dme)]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of the Nickel(II) bromide-1,2-dimethoxyethane complex, commonly abbreviated as NiBr₂(dme). This coordination compound is a versatile and widely used precursor in organometallic chemistry and catalysis, particularly in cross-coupling reactions and polymerization. This document summarizes its key physicochemical properties, details experimental protocols for its synthesis and common reactions, and provides visual representations of its chemical utility through reaction pathway diagrams.
Core Chemical Properties and Identification
NiBr₂(dme) is an air- and moisture-sensitive solid that serves as a convenient source of anhydrous Nickel(II) bromide. The coordinated 1,2-dimethoxyethane (dme) ligand enhances its solubility in organic solvents and can be easily displaced by other ligands, making it an excellent starting material for the synthesis of various nickel complexes.[1][2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 28923-39-9 | [3][4][5] |
| Molecular Formula | C₄H₁₀Br₂NiO₂ | [3] |
| Linear Formula | NiBr₂ · CH₃OCH₂CH₂OCH₃ | [5] |
| Molecular Weight | 308.62 g/mol | [3][4][5] |
| Appearance | Peach, yellow, or orange powder | [3][4][6] |
| Melting Point | 186-188 °C | [3][4] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Stability | Moisture sensitive; best stored under an inert atmosphere at room temperature. | [3] |
Safety Information
| Hazard Statement | Code |
| Flammable solid | H228 |
| May cause an allergic skin reaction | H317 |
| Harmful if inhaled | H332 |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |
| Suspected of causing genetic defects | H341 |
| Suspected of causing cancer | H351 |
| Suspected of damaging fertility | H361f |
| Causes damage to organs through prolonged or repeated exposure | H372 |
| Very toxic to aquatic life with long-lasting effects | H410 |
Note: This is not an exhaustive list. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.[3][5][7][8]
Experimental Protocols
Synthesis of NiBr₂(dme) from NiBr₂·3H₂O
This protocol describes the synthesis of NiBr₂(dme) from hydrated nickel(II) bromide. The procedure involves the removal of water and subsequent coordination of the dimethoxyethane ligand.
Methodology: [6]
-
In a 500 mL round-bottomed flask degassed with an inert gas, add NiBr₂·3H₂O (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.
-
Heat the mixture to 60°C and stir for 1 hour and 15 minutes, during which the solution should turn green.
-
Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.
-
Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.
-
Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.
-
Cool the solution to -80°C using a cold bath (e.g., ethanol/liquid nitrogen).
-
Filter the cold solution to isolate the solid product.
-
Wash the collected solid three times with distilled diethyl ether (Et₂O) at room temperature.
-
Dry the resulting solid under vacuum.
-
Store the final product, a salmon-colored powder, in a Schlenk tube under a nitrogen atmosphere.
Expected Yield: 56%[6]
Ligand Substitution Reaction: Synthesis of an α-diimine Nickel(II) Complex
This protocol demonstrates the utility of NiBr₂(dme) as a precursor for synthesizing other nickel complexes through ligand exchange. The labile dme ligand is displaced by a stronger coordinating ligand.[9][10][11]
-
In a reaction vessel under an inert atmosphere, dissolve NiBr₂(dme) in dichloromethane (CH₂Cl₂).
-
In a separate vessel, dissolve one molar equivalent of 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in CH₂Cl₂.
-
Slowly add the solution of the α-diimine ligand (L) to the NiBr₂(dme) solution with stirring.
-
Allow the reaction to proceed at room temperature.
-
The reaction yields two products: NiBr₂(L) (52% yield) and [NiBrL₂]Br·4CH₂Cl₂ (14% yield).[10][11]
-
The products can be isolated and purified using standard techniques such as crystallization.
Applications in Catalysis
NiBr₂(dme) is a key precursor for generating active catalysts for a variety of chemical transformations.[1][5][7] Its primary role is to provide a source of Ni(II) that can be readily modified by various ligands to tune its catalytic activity and selectivity.
Ethylene Polymerization
When activated by a co-catalyst such as methylaluminoxane (MAO), nickel complexes derived from NiBr₂(dme) can catalyze the polymerization of ethylene.[1][10] The specific structure of the ligand coordinated to the nickel center significantly influences the properties of the resulting polymer.
Cross-Coupling Reactions
Nickel catalysts are widely used in C-C bond-forming cross-coupling reactions. NiBr₂(dme) serves as a common starting material for generating catalytically active Ni(0) species in situ, which are essential for reactions like the Suzuki-Miyaura coupling.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving NiBr₂(dme).
Caption: Synthetic workflow for NiBr₂(dme) from its hydrated precursor.
Caption: Ligand exchange reaction using NiBr₂(dme) as a precursor.
Caption: General pathway for generating an active Ni(0) catalyst from NiBr₂(dme).
References
- 1. Buy Nibr2(dme) (EVT-337736) | 28923-39-9 [evitachem.com]
- 2. Nibr2(dme) | 28923-39-9 | Benchchem [benchchem.com]
- 3. NICKEL(II) BROMIDE ETHYLENE GLYCOL DIMETHYL ETHER COMPLEX | 28923-39-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Nickel(II) bromide ethylene glycol dimethyl ether complex 97 28923-39-9 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Nickel(II) bromide ethylene glycol dimethyl ether complex 97 28923-39-9 [sigmaaldrich.com]
- 8. Nickel(II) Bromide Ethylene Glycol Dimethyl Ether Complex 28923-39-9 | TCI AMERICA [tcichemicals.com]
- 9. Reaction of NiBr2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an [alpha]-diimine nickel(II) complex of the NiL2X2 type - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
NiBr₂(dme) as a Precursor in Organometallic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of nickel(II) bromide 1,2-dimethoxyethane complex, NiBr₂(dme), a versatile and widely utilized precursor in organometallic chemistry and catalysis. Its advantageous properties, including its moderate reactivity and solubility in common organic solvents, make it an excellent starting material for the synthesis of a diverse array of nickel catalysts. This document details the synthesis, properties, and applications of NiBr₂(dme), with a focus on its role in facilitating key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for the preparation of NiBr₂(dme) and its application in catalysis are provided, alongside tabulated quantitative data from the literature to allow for easy comparison of reaction outcomes. Furthermore, key experimental workflows and catalytic cycles are visualized using Graphviz diagrams to provide a clear conceptual understanding of the processes involved.
Introduction
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems for a wide range of organic transformations. The earth-abundant nature of nickel, coupled with its ability to access multiple oxidation states (primarily Ni(0), Ni(I), Ni(II), and Ni(III)), allows for unique reactivity and the catalysis of challenging cross-coupling reactions.[1] A key to harnessing the catalytic potential of nickel lies in the selection of appropriate precursors for the synthesis of well-defined and reactive catalytic species.
NiBr₂(dme) is an air-stable, salmon-pink solid that serves as an excellent entry point into nickel chemistry. The dimethoxyethane (dme) ligand is labile and can be readily displaced by a variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and amines, to generate a vast library of nickel complexes with tailored steric and electronic properties. This guide will explore the fundamental aspects of NiBr₂(dme) and its utility as a precursor for the generation of active catalysts for cross-coupling reactions and other important organic transformations.
Synthesis and Properties of NiBr₂(dme)
Synthesis
The preparation of NiBr₂(dme) is typically achieved through the dehydration of nickel(II) bromide hydrate followed by coordination with 1,2-dimethoxyethane. Anhydrous conditions are crucial during the final stages of the synthesis and for subsequent storage, as the complex is sensitive to moisture.
Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Salmon-pink to orange solid |
| Molecular Formula | C₄H₁₀Br₂NiO₂ |
| Molecular Weight | 308.63 g/mol |
| Solubility | Soluble in polar solvents like methanol and acetonitrile; limited solubility in non-polar solvents like hexane and toluene. |
| Stability | Relatively stable under ambient conditions but should be handled under an inert atmosphere. Degrades to green solids upon exposure to moisture.[2] |
Table 1: Physical and Chemical Properties of NiBr₂(dme)
NiBr₂(dme) in the Synthesis of Nickel Complexes
The lability of the dme ligand makes NiBr₂(dme) an ideal precursor for the synthesis of a wide range of nickel(II) complexes through ligand substitution reactions.
Synthesis of Nickel-Phosphine Complexes
Phosphine ligands are a cornerstone of catalysis, and NiBr₂(dme) is a common starting material for the synthesis of nickel-phosphine complexes.
Experimental Protocols
Protocol 1: Synthesis of NiBr₂(dme)
This protocol is adapted from a literature procedure.
Materials:
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Absolute ethanol (non-distilled)
-
1,2-Dimethoxyethane (DME) (undistilled)
-
Diethyl ether (Et₂O) (distilled)
Procedure:
-
In a 500 mL round-bottomed flask that has been degassed, add NiBr₂·3H₂O (26.2 g, 96.13 mmol) and absolute ethanol (60 mL).
-
Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.
-
At the same temperature, add DME (250 mL) to the solution.
-
Increase the temperature to 70°C and stir the mixture overnight.
-
Remove the volatile components under vacuum. A viscous green gum will form, which upon further drying will yield an orange solid.
-
To this solid, add 300 mL of DME and heat the mixture to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.
-
Stir the mixture for an additional 1 hour and 30 minutes at 85°C.
-
Cool the solution to -80°C using a cold ethanol/liquid nitrogen bath.
-
Filter the solution to collect the solid product.
-
Wash the collected solid three times with distilled Et₂O at room temperature.
-
Dry the remaining solid under vacuum.
-
Store the final product, NiBr₂(dme), in a Schlenk tube under a nitrogen atmosphere.[3]
Protocol 2: Synthesis of a Nickel α-Diimine Complex
This protocol describes the synthesis of a nickel(II) α-diimine complex from NiBr₂(dme).
Materials:
-
NiBr₂(dme)
-
2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vessel, dissolve NiBr₂(dme) in CH₂Cl₂.
-
In a separate vessel, dissolve the ligand (L) in CH₂Cl₂.
-
Add the ligand solution to the NiBr₂(dme) solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature.
-
The product, NiBr₂(L), will precipitate from the solution.
-
Isolate the solid product by filtration.
-
Wash the product with fresh CH₂Cl₂ and dry under vacuum.
-
This procedure yields NiBr₂(L) in 52% yield and a secondary product, [NiBrL₂]Br·4CH₂Cl₂, in 14% yield.[4]
NiBr₂(dme) as a Precursor in Catalysis
Catalysts derived from NiBr₂(dme) are active in a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Nickel catalysts generated from NiBr₂(dme) have proven effective for this transformation, often with different reactivity profiles compared to their palladium counterparts.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | PPh₃ | 95 | [3] |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | PCy₃ | 92 | [5] |
| 3 | 1-Naphthyl chloride | Phenylboronic acid | PCy₃ | 94 | [5] |
| 4 | 3-Bromopyridine | Phenylboronic acid | PCy₃ | 98 | [5] |
| 5 | 1-Bromo-1-methylcyclohexane | Phenylboronic acid | 4,4'-di-t-butyl-2,2'-bipyridine | 88 | [4] |
Table 2: Representative Yields for Nickel-Catalyzed Suzuki-Miyaura Coupling Reactions.
Negishi Coupling
The Negishi coupling enables the formation of carbon-carbon bonds between organozinc reagents and organic halides. Nickel catalysts derived from NiBr₂(dme) are particularly effective for the coupling of challenging secondary alkylzinc reagents.
Quantitative Data for Negishi Coupling:
| Entry | Electrophile | Organozinc Reagent | Ligand | Yield (%) | Reference |
| 1 | Iodobenzene | sec-Butylzinc iodide | Terpyridine | 93 | [6] |
| 2 | 4-Iodoanisole | Isopropylzinc iodide | Terpyridine | 91 | [6] |
| 3 | 6-Chloropurine | Phenylzinc chloride | None | 95 | [7] |
| 4 | 1-Iodo-4-nitrobenzene | Cyclohexylzinc iodide | Terpyridine | 85 | [6] |
| 5 | Secondary Propargylic Bromide | Cyclohexylzinc iodide | Terpyridine | 89 | [6] |
Table 3: Representative Yields for Nickel-Catalyzed Negishi Coupling Reactions.
Kumada Coupling
The Kumada coupling utilizes Grignard reagents as the nucleophile and is one of the earliest examples of nickel-catalyzed cross-coupling.
Quantitative Data for Kumada Coupling:
| Entry | Alkyl Halide | Grignard Reagent | Ligand | Yield (%) | Reference |
| 1 | n-Octyl fluoride | Phenylmagnesium bromide | None | 52 (four-component) | [8] |
| 2 | 1-Fluorodecane | 4-Methoxyphenylmagnesium bromide | None | 48 (four-component) | [8] |
| 3 | 1-Bromo-3-phenylpropane | 4-Fluorophenylmagnesium bromide | None | 85 | [8] |
Table 4: Representative Yields for Nickel-Catalyzed Kumada-Type Coupling Reactions.
Spectroscopic Data of Representative Nickel Complexes
The characterization of nickel complexes derived from NiBr₂(dme) is crucial for understanding their structure and reactivity. NMR spectroscopy is a particularly powerful tool for this purpose.
| Complex | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Reference |
| [NiBr₂(PPh₃)₂] | Phenyl oscillation observed | Not reported | [5] |
| [NiBr(Mes)(dppe)] | Not reported | Not reported | [9] |
| [Ni(dadtc)(PPh₃)₂]ClO₄ | α-CH₂ protons highly deshielded | 29.4 | [10] |
| [NiBr₂(PCy₃)₂] | Not reported | Not reported | [11] |
| A poly(phosphonium bromide) from NiBr₂ catalysis | 8.35-7.28 (br m, 16H), 2.53-0.32 (br m, 34H) | 30.39 (end groups), 26.58-23.34 (backbone) | [12] |
Table 5: Selected NMR Spectroscopic Data for Nickel Complexes.
Visualizations of Workflows and Mechanisms
Experimental Workflow for Catalyst Synthesis
The following diagram illustrates a typical workflow for the synthesis of a nickel catalyst starting from NiBr₂(dme).
Caption: General workflow for the synthesis of a nickel catalyst from NiBr₂(dme).
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates a plausible Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
NiBr₂(dme) is a cornerstone precursor in the field of organometallic chemistry, providing a convenient and versatile entry point for the synthesis of a vast array of nickel catalysts. Its utility in facilitating important bond-forming reactions, particularly in cross-coupling, has been firmly established. This guide has provided a detailed overview of its synthesis, properties, and applications, supported by quantitative data and experimental protocols. The continued exploration of catalysts derived from NiBr₂(dme) is expected to lead to the development of even more efficient and selective transformations, further solidifying the importance of nickel in modern organic synthesis and drug development.
References
- 1. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
The Coordination Chemistry of NiBr2(dme): A Gateway to Novel Catalytic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The coordination chemistry of (1,2-dimethoxyethane)nickel(II) bromide, NiBr2(dme), serves as a versatile and highly accessible entry point into a rich landscape of novel nickel(II) complexes. This precursor, noted for the lability of its dme ligand, provides a convenient platform for the synthesis of a wide array of coordination compounds with tailored electronic and steric properties. This technical guide explores the coordination of NiBr2(dme) with a focus on three classes of innovative ligands: N-heterocyclic carbenes (NHCs), iminopyridines, and phosphines. The resulting nickel complexes have demonstrated significant potential in various catalytic applications, including cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.
Ligand Classes and Their Nickel(II) Complexes
The reactivity of NiBr2(dme) allows for the straightforward synthesis of nickel(II) complexes with a diverse range of ligand architectures. The choice of ligand is crucial in dictating the geometry, stability, and catalytic activity of the resulting complex.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a dominant class of ligands in organometallic chemistry due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes.[1] The reaction of NiBr2(dme) with NHC precursors, typically imidazolium salts, often proceeds via transmetalation from a silver-NHC intermediate or by direct reaction with the free carbene.[1] These reactions yield nickel(II) complexes with varying coordination geometries, including square planar and tetrahedral, depending on the steric bulk of the NHC substituents.
Iminopyridine Ligands: Iminopyridine ligands are a versatile class of N,N-bidentate ligands that can be readily synthesized and functionalized. Their coordination to NiBr2(dme) typically results in the formation of stable, often colored, complexes. The electronic and steric properties of the iminopyridine ligand can be fine-tuned by modifying the substituents on the imine nitrogen and the pyridine ring, which in turn influences the catalytic behavior of the nickel center.
Phosphine Ligands: Phosphines are among the most well-studied ligands in coordination chemistry and catalysis. The reaction of NiBr2(dme) with monodentate or bidentate phosphine ligands readily yields a variety of nickel(II)-phosphine complexes. The electronic and steric properties of these complexes are highly tunable by varying the substituents on the phosphorus atom(s), impacting their efficacy in catalytic transformations such as cross-coupling and C-H activation reactions.
Quantitative Data Presentation
The structural and spectroscopic properties of nickel(II) complexes derived from NiBr2(dme) are critical for understanding their reactivity. The following tables summarize key quantitative data for representative complexes with NHC, iminopyridine, and phosphine ligands.
Table 1: Selected Crystallographic Data for Ni(II)-NHC Complexes
| Complex Formula | Crystal System | Space Group | Ni-C (Å) | Ni-Br (Å) | C-Ni-C (°) | Br-Ni-Br (°) | Reference |
| [Ni(IMes)2Br2] | Monoclinic | P2(1)/n | 1.95(1) | 2.33(1) | 93.5(4) | 95.2(1) | [1] |
| [Ni(IPr)2Br2] | Triclinic | P-1 | 1.96(2) | 2.34(1) | 94.1(5) | 96.3(1) | [1] |
| [Ni(SIPr)2Br2] | Monoclinic | C2/c | 1.97(1) | 2.35(1) | 92.8(3) | 94.7(1) | [1] |
IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Table 2: Selected Spectroscopic Data for Ni(II)-Iminopyridine Complexes
| Ligand | Complex | ν(C=N) (cm⁻¹) | Selected ¹H NMR (δ, ppm) | Reference |
| L1 | [Ni(L1)Br2] | 1630 | 8.75 (d, 1H, py-H), 8.41 (s, 1H, im-H) | [2] |
| L2 | [Ni(L2)Br2] | 1625 | 8.69 (d, 1H, py-H), 2.21 (s, 3H, im-CH3) | [2] |
L1 = 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine, L2 = 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)-ethylidene]phenylamine
Table 3: Selected Spectroscopic Data for Ni(II)-Phosphine Complexes
| Complex | ³¹P{¹H} NMR (δ, ppm) | ν(Ni-Br) (cm⁻¹) | Reference |
| [NiBr2(PPh3)2] | 24.5 | 285 | [2] |
| [NiBr2(dppe)] | 55.2 | 290 | [2] |
PPh3 = triphenylphosphine, dppe = 1,2-bis(diphenylphosphino)ethane
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to the synthesis and study of these novel nickel complexes.
General Synthesis of Ni(II)-Iminopyridine Complexes
A solution of the iminopyridine ligand (1.0 mmol) in dichloromethane (10 mL) is added to a suspension of NiBr2(dme) (1.0 mmol) in dichloromethane (10 mL). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with pentane (2 x 10 mL), and dried under vacuum to yield the desired nickel(II) complex.[2]
Synthesis of [Ni(L1)Br2] (L1 = 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine)
To a suspension of NiBr2(dme) (0.11 g, 0.36 mmol) in 5 mL of CH2Cl2 was added a solution of ligand L1 (0.1 g, 0.36 mmol) in 5 mL of CH2Cl2.[2] An orange-red reaction mixture formed and was stirred for 24 hours at room temperature. The precipitate was collected by filtration, washed with pentane (2 x 10 mL), and dried under vacuum to produce the complex as an orange-red powder.[2]
Synthesis of Ni(II)-NHC Complexes via Transmetalation
The synthesis of Ni(II)-NHC complexes can be achieved through a carbene transfer reaction from a silver-NHC complex. The imidazolium salt is first reacted with Ag2O to form the silver-NHC complex. This intermediate is then reacted with NiBr2(dme) in a suitable solvent, such as dichloromethane, to yield the desired nickel(II)-NHC complex.[1]
Synthesis of Ni(II)-Phosphine Complexes
A solution of the phosphine ligand (2.0 mmol) in a suitable solvent, such as ethanol or dichloromethane, is added to a solution of NiBr2(dme) (1.0 mmol) in the same solvent. The reaction mixture is stirred at room temperature or heated to reflux for a specified period. Upon cooling, the product often precipitates and can be collected by filtration, washed with a non-polar solvent like pentane, and dried under vacuum.
Catalytic Applications and Mechanisms
Nickel complexes bearing these novel ligands have shown significant promise as catalysts in a variety of organic transformations, most notably in cross-coupling reactions.
Suzuki-Miyaura Coupling
Nickel-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides. The catalytic cycle is generally believed to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active Ni(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction, the coupling of an unsaturated halide with an alkene, can also be effectively catalyzed by nickel complexes, particularly those with phosphine ligands. The mechanism is similar to the Suzuki-Miyaura coupling, involving an oxidative addition-reductive elimination cycle. A key difference is the migratory insertion of the alkene into the Ni-R bond, followed by a β-hydride elimination step to form the product and a nickel-hydride species, which is then converted back to the active Ni(0) catalyst in the presence of a base.
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Conclusion
The coordination chemistry of NiBr2(dme) with novel ligands such as N-heterocyclic carbenes, iminopyridines, and phosphines provides a fertile ground for the development of new and efficient catalysts. The ease of synthesis and the tunability of the resulting nickel(II) complexes make them attractive candidates for a wide range of applications in organic synthesis and drug development. Further exploration of ligand design and mechanistic studies will undoubtedly lead to the discovery of even more active and selective nickel-based catalytic systems.
References
Solubility and Stability of NiBr₂(dme) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) bromide 1,2-dimethoxyethane complex, NiBr₂(dme), is a versatile and widely utilized precursor in modern synthetic chemistry, particularly in the realm of cross-coupling reactions and the synthesis of novel organometallic catalysts. Its efficacy in these applications is intrinsically linked to its solubility and stability in the organic solvents used as reaction media. This technical guide provides a comprehensive overview of the solubility and stability characteristics of NiBr₂(dme), offering crucial data for reaction optimization, process development, and the handling of this air-sensitive compound.
Data Presentation: Solubility and Stability Profile
Table 1: Solubility of NiBr₂(dme) in Common Organic Solvents at Ambient Temperature
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |
| Acetonitrile | CH₃CN | 37.5 | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 7.2 | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble |
| Methanol | CH₃OH | 32.7 | Soluble |
| Toluene | C₇H₈ | 2.4 | Limited Solubility |
| Hexane | C₆H₁₄ | 1.9 | Limited Solubility |
Note: "Soluble" indicates that NiBr₂(dme) dissolves to a practically useful concentration for synthetic applications. "Limited Solubility" suggests that it may not be suitable for reactions requiring high concentrations.
Table 2: Stability Profile of NiBr₂(dme)
| Parameter | Condition | Observation |
| Air Sensitivity | Exposure to ambient air | Rapidly decomposes upon exposure to moisture and oxygen. |
| Thermal Stability | In inert atmosphere | The DME ligand can dissociate at elevated temperatures. Decomposition of the complex may occur at temperatures exceeding 140°C. |
| Ligand Lability | In solution | The DME ligand is labile and can be readily displaced by stronger coordinating ligands. |
Experimental Protocols
Accurate determination of the solubility and stability of air-sensitive compounds like NiBr₂(dme) requires rigorous experimental techniques. The following are detailed methodologies for key experiments. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Gravimetric Determination of Solubility
Objective: To quantitatively determine the solubility of NiBr₂(dme) in a specific organic solvent at a given temperature.
Materials:
-
NiBr₂(dme)
-
Anhydrous organic solvent of interest
-
Schlenk flask with a magnetic stir bar
-
Constant temperature bath
-
Syringe with a filter needle (e.g., PTFE, 0.2 µm)
-
Pre-weighed Schlenk tube
-
Vacuum pump
Procedure:
-
Add an excess amount of NiBr₂(dme) to a Schlenk flask containing a known volume of the anhydrous organic solvent.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter needle to avoid transferring any solid particles.
-
Transfer the filtered solution to a pre-weighed Schlenk tube.
-
Remove the solvent under vacuum to dryness.
-
Once the solid residue is completely dry, weigh the Schlenk tube again.
-
The difference in weight corresponds to the mass of NiBr₂(dme) dissolved in the known volume of the solvent.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
UV-Vis Spectroscopic Analysis of Stability
Objective: To monitor the decomposition of NiBr₂(dme) in an organic solvent over time.
Materials:
-
A stock solution of NiBr₂(dme) in the anhydrous organic solvent of interest.
-
UV-Vis spectrophotometer.
-
Quartz cuvette with a septum-sealed cap.
-
Inert atmosphere source.
Procedure:
-
Prepare a dilute stock solution of NiBr₂(dme) of known concentration in the chosen anhydrous solvent under an inert atmosphere.
-
Transfer an aliquot of the solution to a quartz cuvette that has been purged with an inert gas and is sealed with a septum.
-
Record the initial UV-Vis spectrum of the solution. Identify the characteristic absorption bands of the complex.
-
Monitor the spectral changes over time at regular intervals. Decomposition can be observed by a decrease in the absorbance of the characteristic peaks or the appearance of new peaks corresponding to decomposition products.
-
The rate of decomposition can be quantified by plotting the absorbance of a characteristic peak against time.
NMR Spectroscopic Monitoring of Stability
Objective: To observe the structural changes and decomposition of NiBr₂(dme) in solution.
Materials:
-
A solution of NiBr₂(dme) in a deuterated, anhydrous organic solvent.
-
NMR spectrometer.
-
J. Young NMR tube or a standard NMR tube sealed under an inert atmosphere.
Procedure:
-
Prepare a solution of NiBr₂(dme) in the chosen deuterated anhydrous solvent inside a glovebox or using a Schlenk line.
-
Transfer the solution to a J. Young NMR tube or a standard NMR tube that can be flame-sealed under vacuum or backfilled with an inert gas.
-
Acquire an initial ¹H and/or ¹³C NMR spectrum to identify the characteristic signals of the NiBr₂(dme) complex.
-
Monitor the spectra at regular time intervals. Decomposition can be identified by the decrease in the intensity of the initial signals and the emergence of new signals corresponding to decomposition products or the released DME ligand.
-
The relative integration of the peaks can be used to quantify the extent of decomposition over time.
Mandatory Visualization
Caption: Relationship between solvent properties and the solubility and stability of NiBr₂(dme).
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
The solubility and stability of NiBr₂(dme) are critical parameters that influence its application in chemical synthesis. While it exhibits good solubility in polar aprotic solvents, its sensitivity to air and moisture necessitates careful handling under inert conditions. The provided experimental protocols offer robust methods for researchers to quantitatively assess these properties in their specific solvent systems, enabling more precise control over reaction conditions and leading to improved reproducibility and outcomes in their synthetic endeavors.
Technical Guide to the Safe Handling and Use of NiBr2(dme)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling precautions, and experimental considerations for Nickel(II) bromide ethylene glycol dimethyl ether complex, commonly abbreviated as NiBr2(dme). This organometallic compound is a valuable precursor and catalyst in a variety of chemical syntheses. Due to its hazardous and air-sensitive nature, strict adherence to safety protocols is essential.
Chemical and Physical Properties
NiBr2(dme) is a salmon-colored solid at room temperature. Its key identifiers and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C4H10Br2NiO2 |
| Molecular Weight | 308.62 g/mol |
| CAS Number | 28923-39-9 |
| Appearance | Salmon-colored solid |
| Solubility | Soluble in methanol and acetonitrile; moderately soluble in THF, dichloromethane, diethyl ether, n-hexane, and toluene.[1] |
| Synonyms | (1,2-Dimethoxyethane)nickel Dibromide; Dibromo(glyme)nickel |
Safety and Hazard Information
NiBr2(dme) is classified as a hazardous substance. The following tables summarize its hazard classifications and the corresponding precautionary measures as outlined in Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Category |
| Flammable solids | 1 |
| Acute toxicity, Inhalation | 4 |
| Respiratory sensitization | 1 |
| Skin sensitization | 1 |
| Germ cell mutagenicity | 2 |
| Carcinogenicity | 2 |
| Reproductive toxicity | 2 |
| Specific target organ toxicity, repeated exposure | 1 |
| Hazardous to the aquatic environment, acute | 1 |
| Hazardous to the aquatic environment, chronic | 1 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H228 | Flammable solid. |
| H317 | May cause an allergic skin reaction. | |
| H332 | Harmful if inhaled. | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| H341 | Suspected of causing genetic defects. | |
| H351 | Suspected of causing cancer. | |
| H361f | Suspected of damaging fertility. | |
| H372 | Causes damage to organs through prolonged or repeated exposure. | |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary | P201 | Obtain special instructions before use. |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Handling Procedures
Due to its air-sensitive nature, all manipulations of NiBr2(dme) must be carried out under an inert atmosphere, such as dry and oxygen-free argon or nitrogen.[1] This is typically achieved using a glovebox or Schlenk line techniques.
General Inert Atmosphere Techniques
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly air-sensitive reagents like NiBr2(dme). Ensure that the glovebox's oxygen and water levels are maintained below 1 ppm.
-
Schlenk Line: For laboratories not equipped with a glovebox, a Schlenk line can be used. This apparatus allows for the manipulation of reagents in glassware under vacuum or a positive pressure of inert gas. It is crucial to be proficient in Schlenk techniques to avoid contamination.
Weighing and Transferring the Solid
-
In a Glovebox:
-
Bring the sealed container of NiBr2(dme) into the glovebox antechamber and allow it to equilibrate with the internal atmosphere.
-
Once inside the main chamber, carefully open the container.
-
Use a clean, dry spatula to weigh the desired amount of the solid into a pre-tared vial or flask.
-
Securely cap the receiving vessel and the stock container before removing them from the glovebox.
-
-
Using a Schlenk Line:
-
Weighing air-sensitive solids on a Schlenk line is challenging and generally not recommended. If necessary, weigh the solid in a sealed container under a positive pressure of inert gas.
-
Alternatively, add the solid to a Schlenk flask, seal it, and then evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Preparation of Solutions
-
Solvent Selection and Preparation:
-
Dissolution Procedure:
-
In an inert atmosphere (glovebox or under positive inert gas pressure on a Schlenk line), add the pre-weighed NiBr2(dme) to a dry flask.
-
Using a cannula or a gas-tight syringe, transfer the desired volume of anhydrous, deoxygenated solvent into the flask containing the solid.
-
Stir the mixture at room temperature until the solid is fully dissolved. The resulting solution should be handled under inert conditions at all times.
-
Reaction Setup
-
All reactions involving NiBr2(dme) should be assembled in a glovebox or on a Schlenk line using oven-dried glassware.
-
The addition of other reagents should be done via cannula or gas-tight syringe to maintain the inert atmosphere.
-
For reactions requiring elevated temperatures, use an oil bath with a temperature controller and ensure the reaction flask is properly clamped and equipped with a condenser under inert gas.
Waste Disposal
-
All waste containing NiBr2(dme), including empty containers, contaminated labware, and reaction residues, must be treated as hazardous waste.
-
Quench reactive residues carefully under an inert atmosphere before disposal. A common procedure involves slowly adding a proton source (e.g., isopropanol) at low temperature, followed by water.
-
Collect all waste in clearly labeled, sealed containers and dispose of it through your institution's environmental health and safety office.
Visualized Workflows
Handling Workflow in a Glovebox
Caption: Glovebox Handling Workflow for NiBr2(dme)
Schlenk Line Solution Preparation
Caption: Schlenk Line Solution Preparation for NiBr2(dme)
References
Nibr2(dme) molecular weight and formula
An In-depth Technical Guide to Dibromo(1,2-dimethoxyethane)nickel(II) (NiBr₂(dme))
This technical guide provides a comprehensive overview of Dibromo(1,2-dimethoxyethane)nickel(II), commonly abbreviated as NiBr₂(dme). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's properties, synthesis protocols, and applications, with a focus on its role as a catalyst and precursor in organic and organometallic chemistry.
NiBr₂(dme) is a coordination complex of nickel(II) bromide with 1,2-dimethoxyethane (dme). It serves as a common starting material in nickel chemistry due to its improved solubility in organic solvents compared to anhydrous nickel(II) bromide.
Table 1: Chemical and Physical Properties of NiBr₂(dme)
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀Br₂NiO₂ | [1][2] |
| Molecular Weight | 308.62 g/mol | [1][2] |
| Appearance | Peachy / Orange Powder | [1] |
| Melting Point | 186-188 °C | [1] |
| Solubility | Slightly soluble in Methanol and Water | [1] |
| Sensitivity | Moisture sensitive | [1] |
Synthesis of NiBr₂(dme)
Detailed experimental protocols for the synthesis of NiBr₂(dme) are outlined below. These methods provide routes to generate the complex from common laboratory reagents.
Table 2: Summary of Synthetic Protocols for NiBr₂(dme)
| Method | Starting Materials | Reagents/Solvents | Key Steps | Yield |
| Method 1 | NiCl₂ | Methanol, Trimethyl orthoformate, DME | 1. Reflux NiCl₂ in Methanol/Trimethyl orthoformate. 2. Remove unreacted NiCl₂. 3. Concentrate solution to a gel. 4. Dissolve gel in Methanol and add DME. 5. Reflux overnight to precipitate [NiCl₂(DME)]. 6. Isolate and wash the product. | 80% |
| Method 2 | NiBr₂·3H₂O | Absolute Ethanol, DME | 1. Dissolve NiBr₂·3H₂O in Ethanol at 60°C. 2. Stir for 1 hour 15 minutes. 3. Add DME and stir at 70°C overnight. 4. Cool to -80°C and filter. 5. Wash with diethyl ether and dry under vacuum. | 56% |
Experimental Protocol: Method 2 - Synthesis from Nickel(II) Bromide Trihydrate[3]
-
In a 500 mL round-bottomed flask that has been degassed, prepare a solution of NiBr₂·3H₂O (26.2 g, 96.13 mmol) in absolute ethanol (60 mL).
-
Heat the mixture to 60°C and stir for 1 hour and 15 minutes, which should result in a green solution.
-
At the same temperature, add 250 mL of DME to the solution.
-
Increase the temperature to 70°C and stir the mixture overnight.
-
Cool the resulting solution to -80°C using a cold ethanol/liquid nitrogen bath.
-
Filter the solution to collect the precipitate.
-
Wash the collected solid three times with distilled diethyl ether at room temperature.
-
Dry the final product under vacuum. Store the resulting solid in a Schlenk tube under a nitrogen atmosphere.
Applications in Catalysis and Organic Synthesis
NiBr₂(dme) is a versatile precursor and catalyst in a variety of organic transformations. Its primary applications lie in cross-coupling reactions and polymerization.[3][4][5]
Key Catalytic Applications:
-
Polymerization: It is used to synthesize catalysts for the vinyl polymerization of norbornene and for Kumada catalyst transfer polymerization to produce poly(3-hexylthiophene) (P3HT).[5]
-
Cross-Coupling Reactions: The complex is a component in catalytic systems for reductive cross-coupling reactions.[6]
-
Precursor to Nickel Complexes: It serves as a starting material for the synthesis of various other nickel(II) complexes with tailored catalytic properties.[4][5]
Experimental Protocol: Synthesis of a Dinuclear Nickel Complex using NiBr₂(dme)[4][8]
This protocol describes the synthesis of a mixed-valent dinuclear nickel complex, [Ni₂(μ-Br)₂PNNPiPr]₂[NiBr₄], where NiBr₂(dme) is a key starting material.
-
In a 20 mL scintillation vial under an inert atmosphere, combine PNNPiPr (39.1 mg, 0.1 mmol) and NiBr₂(dme) (63.2 mg, 0.2 mmol).
-
Dissolve the solids in acetonitrile.
-
Stir the solution at room temperature for 6 hours.
-
Add Ni(COD)₂ (28.2 mg, 0.1 mmol) to the solution.
-
Allow the resulting mixture to stir overnight.
-
The next day, filter the solution through a glass filter pipette with Celite.
-
Concentrate the acetonitrile solution under vacuum to yield the product.
Reaction Pathways and Workflows
The following diagrams illustrate the synthesis and catalytic applications of NiBr₂(dme).
Caption: Experimental workflow for the synthesis of NiBr₂(dme).
Caption: Workflow for catalyst synthesis and subsequent application.
Caption: Plausible mechanism for Ni-catalyzed cross-coupling.[6]
Disclaimer: The information provided in this document is intended for research and development purposes by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions.
References
Spectroscopic Characterization of NiBr₂(dme): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromo(1,2-dimethoxyethane)nickel(II), commonly abbreviated as NiBr₂(dme), is an important coordination complex of nickel. It serves as a versatile and reactive starting material in inorganic and organometallic synthesis, particularly for the preparation of various nickel(II) catalysts and more complex molecular architectures. Its utility is underscored by the lability of the dimethoxyethane (dme) ligand, which is readily displaced by other coordinating species. This guide provides a comprehensive overview of the spectroscopic and structural properties of NiBr₂(dme), along with detailed experimental protocols for its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of NiBr₂(dme) is presented in Table 1.
Table 1: Physicochemical Properties of NiBr₂(dme)
| Property | Value |
| Chemical Formula | NiBr₂ · C₄H₁₀O₂ |
| Molecular Weight | 308.62 g/mol |
| Appearance | Orange/Peach powder |
| CAS Number | 28923-39-9 |
Spectroscopic Data
Due to the paramagnetic nature of the Nickel(II) center (d⁸ electron configuration in a tetrahedral or octahedral geometry), obtaining high-resolution solution-state Nuclear Magnetic Resonance (NMR) spectra for NiBr₂(dme) is challenging. The unpaired electrons lead to significant line broadening, rendering standard ¹H and ¹³C NMR analyses largely uninformative. Consequently, detailed NMR data for this complex is not widely reported in the literature. Characterization often relies on solid-state techniques and the spectroscopic analysis of its better-behaved diamagnetic derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for confirming the coordination of the dimethoxyethane ligand to the nickel center. The key vibrational modes of interest are the C-O and Ni-O stretching frequencies.
Table 2: Infrared Spectral Data for NiBr₂(dme)
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| ν(Ni–O) | 420 | [1] |
The band at 420 cm⁻¹ is indicative of the Ni-O bond, confirming the coordination of the DME ligand.
UV-Vis Spectroscopy
Specific UV-Vis absorption data for isolated NiBr₂(dme) is not extensively available in the literature. The compound is typically used as a precursor, and UV-Vis spectroscopy is more commonly employed to monitor the formation of subsequent nickel complexes in solution. For instance, in the synthesis of mixed-valent dinuclear nickel complexes, the disappearance of precursor bands and the appearance of new absorption bands corresponding to the product are monitored.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of NiBr₂(dme). Below are established methods for its preparation.
Synthesis of NiBr₂(dme)
Two common methods for the synthesis of NiBr₂(dme) are provided below.
Method 1: From Anhydrous Nickel(II) Bromide
This method involves the direct reaction of anhydrous nickel(II) bromide with 1,2-dimethoxyethane.
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous nickel(II) bromide in an excess of 1,2-dimethoxyethane.
-
Heat the mixture to reflux and stir for several hours. The color of the suspension will change as the coordination complex forms.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is isolated by filtration, washed with a non-coordinating solvent like pentane or diethyl ether, and dried under vacuum.
-
Method 2: From Hydrated Nickel(II) Bromide
This method utilizes the more readily available hydrated form of nickel(II) bromide.
-
Procedure:
-
Dissolve NiBr₂·3H₂O in absolute ethanol in a round-bottomed flask and heat the solution (e.g., to 60°C) with stirring.
-
To the resulting solution, add an excess of 1,2-dimethoxyethane.
-
Continue to heat and stir the mixture. A precipitate of NiBr₂(dme) will form.
-
Cool the mixture, and isolate the product by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent use of NiBr₂(dme) in the preparation of other nickel complexes.
Caption: General workflow for the synthesis and utilization of NiBr₂(dme).
Signaling Pathway for Catalytic Application
NiBr₂(dme) is a common precursor for nickel catalysts used in cross-coupling reactions. The following diagram depicts a simplified catalytic cycle.
References
Methodological & Application
Application Notes and Protocols for NiBr2(dme) Catalyzed Kumada Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and performance data for the use of Nickel(II) bromide 1,2-dimethoxyethane complex (NiBr2(dme)) as a precatalyst in Kumada cross-coupling reactions. This method is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and drug discovery.
Introduction
The Kumada-Tamao-Corriu cross-coupling reaction is a Nobel Prize-winning chemical reaction that forms a carbon-carbon bond by reacting a Grignard reagent with an organic halide.[1][2] While palladium catalysts are widely used, nickel-based catalysts offer a more cost-effective and often highly reactive alternative.[1][3] NiBr2(dme) is a convenient, air-stable solid that serves as an excellent precatalyst for a variety of Kumada coupling reactions, including the coupling of challenging substrates.[4][5]
Key Advantages of NiBr2(dme)
-
Cost-Effective: Nickel is significantly more abundant and less expensive than palladium.
-
High Reactivity: Nickel catalysts can often couple a broader range of substrates, including less reactive aryl chlorides.
-
Convenient Precatalyst: NiBr2(dme) is an easy-to-handle solid precursor for the active catalytic species.
Applications
The NiBr2(dme) catalyzed Kumada coupling is applicable to a wide range of synthetic transformations, including:
-
Synthesis of biaryls and substituted aromatic compounds.
-
Formation of C(sp²)-C(sp³) bonds, creating alkylated arenes.[4]
-
Construction of complex molecular scaffolds in medicinal chemistry.
-
Synthesis of conjugated polymers for materials science.
Data Presentation
The following tables summarize representative quantitative data for nickel-catalyzed Kumada cross-coupling reactions. While specific data for NiBr2(dme) is highlighted where available, related nickel(II) precatalysts are included for broader context and comparison.
Table 1: Cross-Coupling of Tertiary Alkyl Grignard Reagents with Aryl Bromides
This table showcases the efficiency of different nickel precatalysts in the coupling of a tertiary Grignard reagent with an aryl bromide. Note the variable performance based on the nickel source and its hydration state.
| Entry | Nickel Precatalyst (10 mol%) | Ligand (10 mol%) | Yield (%) | Ratio (Coupling:Isomerization) |
| 1 | NiBr2 | IPr | 17 | 18:1 |
| 2 | NiBr2·H₂O | IPr | 83 | 38:1 |
| 3 | NiCl2·glyme | IPr | 78 | 42:1 |
| 4 | Ni(acac)₂·H₂O | IPr | 69 | 25:1 |
| 5 | Ni(COD)₂ | IPr | <5 | — |
Reaction Conditions: t-BuMgCl, 4-bromoanisole, THF, -10 °C, 18 h. Data adapted from a study on nickel-catalyzed cross-coupling reactions.[4]
Table 2: Cross-Coupling of Tertiary Grignard Reagents with Vinyl Bromides using [(dme)NiCl₂]
This table demonstrates the substrate scope for the coupling of various tertiary Grignard reagents with substituted bromostyrenes using a closely related Ni(II)-dme precatalyst.
| Entry | Vinyl Bromide | Grignard Reagent | Product Yield (%) |
| 1 | (E)-β-bromostyrene | 1-adamantyl-MgBr | 85 |
| 2 | (E)-1-bromo-4-methoxy-2-vinylbenzene | 1-adamantyl-MgBr | 82 |
| 3 | (E)-1-bromo-4-fluoro-2-vinylbenzene | 1-adamantyl-MgBr | 78 |
| 4 | (E)-β-bromostyrene | t-butyl-MgCl | 75 |
| 5 | (E)-β-bromostyrene | 1-methylcyclohexyl-MgBr | 88 |
Reaction Conditions: [(dme)NiCl₂] (5 mol%), PPh₃ (6 mol%), Et₂O, 0 °C, 6 h. Data adapted from Li, K.; Zu, B.; Mazet, C. Org. Lett. 2024, 26, 6047-6052.[5]
Experimental Protocols
The following is a general protocol for the NiBr2(dme) catalyzed Kumada cross-coupling of an aryl/vinyl halide with a Grignard reagent. This protocol is adapted from a procedure using the analogous [(dme)NiCl₂] catalyst.[5]
Materials:
-
NiBr2(dme) (Nickel(II) bromide 1,2-dimethoxyethane complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et₂O))
-
Aryl or Vinyl Halide
-
Grignard Reagent (commercial or freshly prepared)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or an N-heterocyclic carbene (NHC) ligand)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add NiBr2(dme) (e.g., 0.025 mmol, 5 mol%) and the phosphine ligand (e.g., PPh₃, 0.030 mmol, 6 mol%).
-
Add anhydrous solvent (e.g., 2.0 mL of Et₂O) via syringe.
-
Stir the resulting mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
-
Reaction Assembly:
-
Cool the flask containing the catalyst mixture to the desired reaction temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Add the aryl or vinyl halide (e.g., 0.50 mmol, 1.0 equivalent) to the cold catalyst solution.
-
Slowly add the Grignard reagent solution (e.g., 1.50 mmol, 3.0 equivalents) dropwise to the reaction mixture. The color of the solution may change upon addition.
-
-
Reaction:
-
Allow the reaction to warm to the optimal temperature (e.g., 0 °C or room temperature) and stir for the required time (e.g., 2-12 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for NiBr2(dme) catalyzed Kumada cross-coupling.
Diagram 2: Simplified Catalytic Cycle
Caption: General catalytic cycle for Ni-catalyzed Kumada coupling.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes [organic-chemistry.org]
Application Notes and Protocols for NiBr2(dme) Catalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for carbon-carbon bond formation reactions catalyzed by Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr2(dme)) and related nickel precursors. The following sections outline key methodologies, including Kumada-type cross-coupling of Grignard reagents with alkyl halides and reductive coupling of aldehydes with alkyl halides.
Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents (Kumada-Type Coupling)
This protocol describes a nickel-catalyzed cross-coupling reaction between alkyl halides and Grignard reagents. A key feature of this method is the use of 1,3-butadiene as an additive, which significantly improves reaction efficiency and product yield.[1][2] This method is effective for both primary and secondary alkyl and aryl Grignard reagents.[2][3] Nickel complexes without phosphine ligands, such as NiCl2, Ni(acac)2, and NiBr2(dme), are effective catalysts for this transformation.[3]
Experimental Protocol:
A general procedure for the nickel-catalyzed cross-coupling of an alkyl halide with a Grignard reagent is as follows:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst (e.g., NiBr2(dme), 1-5 mol%).
-
Add anhydrous solvent, typically tetrahydrofuran (THF).
-
Add 1,3-butadiene (typically 10-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the Grignard reagent (1.2-1.5 equivalents) to the stirred mixture.
-
Add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Quantitative Data Summary:
| Entry | Alkyl Halide | Grignard Reagent | Catalyst (mol%) | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromodecane | n-Butylmagnesium chloride | NiCl2 (3) | Isoprene (100) | 25 | 3 | 92 |
| 2 | 1-Bromodecane | n-Butylmagnesium chloride | NiCl2 (3) | None | 25 | 3 | 2 |
| 3 | 1-Chlorodecane | n-Butylmagnesium chloride | NiCl2 (5) | 1,3-Butadiene (50) | 25 | 3 | 95 |
| 4 | 2-Bromooctane | Phenylmagnesium bromide | Ni(acac)2 (5) | 1,3-Butadiene (50) | 0 | 1 | 93 |
| 5 | 1-Bromo-4-phenylbutane | Ethylmagnesium bromide | NiBr2(dme) (5) | 1,3-Butadiene (20) | 25 | 6 | 88 |
Data compiled from representative literature procedures. Yields are for the isolated product.
Experimental Workflow and Catalytic Cycle:
Caption: General experimental workflow for the Ni-catalyzed Kumada-type cross-coupling reaction.
Caption: Plausible catalytic cycle for the Ni-catalyzed Kumada-type coupling with 1,3-butadiene.[4]
Nickel-Catalyzed Reductive Coupling of Aliphatic Aldehydes and Unactivated Alkyl Bromides
This section details a mild and convenient method for the reductive coupling of aliphatic aldehydes and unactivated alkyl bromides.[5][6] The catalytic system employs a common Ni(II) precatalyst, such as NiBr2(dme), a readily available bioxazoline (BiOX) ligand, and manganese (Mn) powder as a stoichiometric reductant.[5][6] The reaction affords silyl-protected secondary alcohols and tolerates a wide range of functional groups.[6]
Experimental Protocol:
A general procedure for the nickel-catalyzed reductive coupling of an aliphatic aldehyde and an unactivated alkyl bromide is as follows:
-
In a glovebox, to a vial, add the Ni(II) precatalyst (e.g., NiBr2(dme), 10 mol%), the bioxazoline (BiOX) ligand (15 mol%), and manganese powder (4.0 equivalents).
-
Add the solvent, typically anhydrous N,N-dimethylformamide (DMF).
-
To this suspension, add the aliphatic aldehyde (1.0 equivalent), the alkyl bromide (1.0-2.0 equivalents), a silyl chloride (e.g., TESCl, 1.5 equivalents), an additive such as 1,5-hexadiene (0.75 equivalents), and a salt such as sodium iodide (NaI, 0.5 equivalents).
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the silyl-protected secondary alcohol.
Quantitative Data Summary:
| Entry | Aldehyde | Alkyl Bromide | Ni Catalyst (mol%) | Ligand (mol%) | Reductant | Yield (%) |
| 1 | Dihydrocinnamaldehyde | 1-Bromohexane | NiBr2(glyme) (10) | BiOX (15) | Mn | 85 |
| 2 | Cyclohexanecarboxaldehyde | 3-Bromopropionitrile | NiBr2(glyme) (10) | BiOX (15) | Mn | 78 |
| 3 | Pivalaldehyde | 1-Bromo-3-phenylpropane | NiBr2(glyme) (10) | BiOX (15) | Mn | 72 |
| 4 | 4-Pentenal | 1-Bromoadamantane | NiBr2(glyme) (10) | BiOX (15) | Mn | 65 |
| 5 | Benzaldehyde | 1-Bromobutane | NiBr2(glyme) (10) | BiOX (15) | Mn | 89 |
Data compiled from representative literature procedures. Yields are for the isolated silyl-protected product.
Experimental Workflow and Proposed Mechanism:
Caption: General experimental workflow for the Ni-catalyzed reductive coupling of aldehydes and alkyl bromides.
References
- 1. scispace.com [scispace.com]
- 2. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Synthesis to Modify NiBr₂(dme) Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of common phosphine and N-heterocyclic carbene (NHC) ligands used to modulate the catalytic activity of dibromo(1,2-dimethoxyethane)nickel(II) [NiBr₂(dme)]. The subsequent formation of the active catalyst and its application in cross-coupling reactions are also described.
Introduction
The catalytic activity of nickel complexes is profoundly influenced by the ligand sphere around the metal center. For the common and versatile precatalyst NiBr₂(dme), the choice of ligand is critical in tuning its reactivity, selectivity, and stability. Bidentate phosphines and N-heterocyclic carbenes (NHCs) are two prominent classes of ligands that have demonstrated significant utility in various nickel-catalyzed transformations, including cross-coupling reactions, C-H functionalization, and polymerization. This document outlines the synthesis of representative ligands from these classes and their application in modifying the catalytic properties of NiBr₂(dme).
Ligand Synthesis: Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)
This protocol describes the synthesis of the widely used bidentate phosphine ligand, dppe.
Materials:
-
Sodium (5.15 g, 0.25 mol)
-
Triphenylphosphine (32.7 g, 0.12 mol)
-
1,2-dichloroethane (10 mL, 0.12 mol)
-
Liquid ammonia (approx. 300 mL)
-
Dry diethyl ether
-
1-propanol
-
Methanol
-
Water
-
Dry nitrogen gas
-
Dry ice/acetone bath
-
Preparation of Sodium Phenylphosphide:
-
Set up a 500-mL, three-neck, round-bottomed flask equipped with a mechanical stirrer and a dry ice/acetone condenser under a nitrogen atmosphere.
-
Condense approximately 300 mL of ammonia into the flask.
-
Carefully add sodium metal in small pieces to the liquid ammonia. The solution will turn a deep blue color.
-
Slowly add triphenylphosphine to the stirred solution over 10 minutes. The solution will turn orange.
-
Stir the reaction mixture for 1 hour.
-
-
Reaction with 1,2-dichloroethane:
-
Add a solution of 1,2-dichloroethane in dry diethyl ether to the reaction mixture. The orange color will dissipate, and a white solid will form.
-
Allow the reaction to warm to room temperature, which will evaporate the liquid ammonia.
-
-
Work-up and Purification:
-
Wash the remaining solid with 1 L of water and then with 200 mL of methanol.
-
Recrystallize the crude product from hot 1-propanol to obtain pure 1,2-bis(diphenylphosphino)ethane as a white solid.
-
Dry the product under vacuum. (Typical yield: 74%).
-
Protocol 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This protocol details the synthesis of the imidazolium salt precursor for the IPr N-heterocyclic carbene.
Materials:
-
2,6-diisopropylaniline
-
Glyoxal (40% in water)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
-
Methanol
-
Acetic acid
Procedure:
-
Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine:
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline (2 equivalents) in methanol.
-
Add a catalytic amount of acetic acid.
-
Slowly add glyoxal (1 equivalent) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the precipitated yellow solid by filtration and wash with cold methanol.
-
Dry the solid under vacuum.
-
-
Cyclization to form IPr·HCl: [3]
-
In a Schlenk flask under a nitrogen atmosphere, suspend the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (1 equivalent) and paraformaldehyde (1.05 equivalents) in ethyl acetate.
-
Heat the mixture to 70°C.
-
Slowly add chlorotrimethylsilane (1.05 equivalents) dropwise to the stirred suspension.
-
Continue stirring at 70°C for 2-4 hours.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Collect the white precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield IPr·HCl.
-
Catalyst Preparation and Application
In Situ Catalyst Formation
The active catalyst is typically formed in situ by reacting NiBr₂(dme) with the desired ligand in the reaction vessel prior to the addition of the substrates and other reagents.
General Procedure for Catalyst Formation:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂(dme) (1 equivalent).
-
Add the desired ligand (e.g., dppe or IPr·HCl with a base to generate the free carbene) in the appropriate stoichiometric ratio (typically 1-2 equivalents).
-
Add the reaction solvent and stir the mixture at room temperature or gentle heating for a specified time to allow for complex formation.
Quantitative Data on Catalytic Activity
The choice of ligand significantly impacts the efficiency of NiBr₂(dme) in catalytic reactions. Below are tables summarizing the performance of different ligand systems in representative cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Turnover Number (TON) | Reference |
| dppe | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 85 | 850 | [4] |
| IPr | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 92 | 920 | [4] |
| P(t-Bu)₃ | 4-Chloroacetophenone | Phenylboronic acid | K₂CO₃ | THF | 60 | 95 | 950 | [4] |
Table 2: Ethylene Dimerization
| Ligand | Cocatalyst | Solvent | Temp (°C) | Pressure (bar) | Activity (g/molNi·h) | Selectivity to Butenes (%) | Reference |
| (Ph₂P)₂N(iPr) | EtAlCl₂ | Toluene | 30 | 10 | 1.2 x 10⁶ | 98.5 | [5] |
| IPr | MAO | Toluene | 25 | 10 | 5.4 x 10⁵ | 95.2 | [6] |
| P,N-Ligand | Et₂AlCl | Heptane | 50 | 30 | 2.1 x 10⁶ | 97.1 | [5] |
Visualizations of Workflows and Pathways
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of dppe and IPr·HCl ligands.
Catalyst Formation and Activation Pathway
Caption: General pathway for the formation of an active Ni catalyst.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for Ni-catalyzed cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silver(I) and Nickel(II) Complexes with Oxygen‐ or Nitrogen‐Functionalized NHC Ditopic Ligands and Catalytic Ethylene O… [ouci.dntb.gov.ua]
Application Notes and Protocols for NiBr2(dme) as a Precatalyst in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) bromide 1,2-dimethoxyethane complex, NiBr₂(dme), is a versatile and widely utilized precatalyst in organic synthesis. Its utility stems from its ability to serve as a convenient source of Ni(II) for the in-situ generation of catalytically active nickel species. In the realm of enantioselective synthesis, NiBr₂(dme) has proven to be a reliable precursor for the formation of chiral nickel catalysts when combined with a variety of chiral ligands. These in-situ generated catalysts are effective in promoting a range of asymmetric transformations, leading to the synthesis of enantioenriched molecules that are crucial for the development of pharmaceuticals and other bioactive compounds.
This document provides detailed application notes and experimental protocols for the use of NiBr₂(dme) as a precatalyst in two distinct and impactful enantioselective reactions: the synthesis of chiral 1,5-dienes via homoallylic coupling and the enantioselective carbo-acylation of alkenes.
Application 1: Enantioselective Homoallylic Coupling for the Synthesis of Chiral 1,5-Dienes
The nickel-catalyzed reductive homoallylic coupling of allylic electrophiles is a powerful method for the construction of 1,5-dienes. When conducted in the presence of a chiral ligand, this reaction can be rendered enantioselective, providing access to valuable chiral building blocks. The use of NiBr₂(dme) as the nickel source offers a reliable and straightforward approach to generate the active chiral catalyst in situ.
Data Presentation
The following table summarizes the key data from the screening of reaction conditions for the enantioselective homoallylic coupling of an allylic precursor to form a branched 1,5-diene.
| Entry | Chiral Ligand | Ni Precursor | Yield (%) | b:l Ratio | e.r. |
| 1 | dppf | NiBr₂·3H₂O | 91 (85) | 2.2:1 | — |
| 2 | dppf | NiCl₂(dme) | 87 | 2:1 | — |
| 3 | L1 | NiBr₂(dme) | 85 | 5:1 | 87:13 |
| 4 | L2 | NiBr₂(dme) | ~10 | 3.7:1 | 93:7 |
| 5 | L3 | NiBr₂(dme) | <10 | — | — |
| 6 | L4 | NiBr₂(dme) | <10 | — | — |
b:l = branched-to-linear ratio. e.r. = enantiomeric ratio. L1-L4 are different chiral phosphaoxazoline ligands. dppf = 1,1'-bis(diphenylphosphino)ferrocene.
The data clearly indicates that the combination of NiBr₂(dme) as the precatalyst with the chiral phosphaoxazoline ligand L1 provides a high yield and good branched selectivity, along with a decent level of enantiocontrol.
Experimental Workflow
Caption: Workflow for NiBr₂(dme)-catalyzed enantioselective homoallylic coupling.
Detailed Experimental Protocol
Materials:
-
NiBr₂(dme) (10 mol%)
-
Chiral phosphaoxazoline ligand (L1) (20 mol%)
-
Zinc powder (3.0 equiv)
-
Allylic precursor (1.0 equiv, 0.10 mmol)
-
Anhydrous N,N-dimethylacetamide (DMA) (0.20 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add NiBr₂(dme) (10 mol%), the chiral phosphaoxazoline ligand L1 (20 mol%), and zinc powder (0.30 mmol).
-
The vial is then sealed and purged with argon.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the allylic precursor (0.10 mmol) to the vial.
-
Finally, add anhydrous DMA (0.20 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously at 25 °C for 48 hours.
-
-
Work-up:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is then extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield and branched-to-linear ratio are determined by ¹H NMR analysis of the purified product.
-
The enantiomeric ratio is determined by Ultra-Performance Convergence Chromatography (UPC²).
-
Application 2: Enantioselective Reductive Carbo-acylation of Alkenes
The enantioselective dicarbofunctionalization of alkenes is a highly efficient strategy for the construction of complex chiral molecules. The use of NiBr₂(dme) (or the closely related NiBr₂·glyme) as a precatalyst in combination with a chiral Pyrox ligand enables the asymmetric reductive carbo-acylation of alkenes, leading to the formation of chiral ketones.
Data Presentation
The following table presents representative data for the enantioselective carbo-acylation of an N-alkenyl-N-arylcarbamoyl chloride with various alkyl iodides.
| Entry | Alkyl Iodide (R-I) | Product | Yield (%) | ee (%) |
| 1 | n-Hexyl-I | 3a | 85 | 92 |
| 2 | Cyclopentyl-I | 3b | 78 | 94 |
| 3 | i-Pr-I | 3c | 65 | 90 |
| 4 | t-Bu-I | 3d | 52 | 88 |
ee = enantiomeric excess.
The results demonstrate that the NiBr₂·glyme/chiral Pyrox catalytic system is effective for the enantioselective carbo-acylation with a range of primary, secondary, and tertiary alkyl iodides, consistently providing high enantioselectivities.
Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective carbo-acylation.
Detailed Experimental Protocol
Materials:
-
NiBr₂·glyme (20 mol%)
-
Chiral Pyrox ligand (L12) (20 mol%)
-
Manganese dust (2.0 equiv)
-
Carbamoyl chloride (1.0 equiv, 0.2 mmol)
-
Alkyl iodide (2.0 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
N-methylmorpholine (NMM) (DMA/NMM = 4:1)
-
Inert atmosphere (Nitrogen)
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add NiBr₂·glyme (12.3 mg, 0.04 mmol), the chiral Pyrox ligand L12 (11.6 mg, 0.04 mmol), and manganese dust (22 mg, 0.4 mmol) to a reaction tube equipped with a stir bar.
-
In a separate vial, prepare a solution of the carbamoyl chloride (0.2 mmol) and the alkyl iodide (0.4 mmol) in a 4:1 mixture of anhydrous DMA and NMM (1.5 mL).
-
-
Addition of Reagents:
-
Add the solution of the substrates to the reaction tube containing the catalyst components.
-
-
Reaction:
-
Seal the reaction tube and remove it from the glovebox.
-
Stir the reaction mixture at 10 °C for 48 hours.
-
-
Work-up:
-
After the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification and Analysis:
-
The resulting crude oil is purified by preparative thin-layer chromatography.
-
The enantiomeric excess of the product is determined by HPLC analysis on a chiral stationary phase.
-
Conclusion
NiBr₂(dme) is a highly effective and convenient precatalyst for generating active chiral nickel catalysts for a variety of enantioselective transformations. The protocols detailed herein for homoallylic coupling and carbo-acylation demonstrate its utility in synthesizing valuable chiral molecules with high efficiency and stereocontrol. These methods are of significant interest to researchers in academia and industry, particularly in the field of drug discovery and development, where access to enantiomerically pure compounds is paramount.
Application Notes and Protocols for NiBr2(dme) in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing nickel(II) bromide 1,2-dimethoxyethane complex (NiBr2(dme)) as a catalyst in Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, data on substrate scope, and a mechanistic overview to facilitate the application of this cost-effective and versatile catalyst in synthetic chemistry, particularly for the construction of biaryl and hetero-biaryl structures crucial in drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While palladium catalysts have traditionally dominated this field, the use of more abundant and economical first-row transition metals like nickel has garnered significant attention. NiBr2(dme), an air-stable and commercially available nickel(II) source, serves as an effective pre-catalyst for a wide range of Suzuki-Miyaura couplings. In conjunction with suitable ligands, typically bipyridines or phosphines, it forms a highly active catalytic system capable of coupling various aryl and heteroaryl halides with boronic acids and their derivatives.
The advantages of employing nickel catalysis include lower cost, unique reactivity patterns, and the ability to activate challenging substrates, such as aryl chlorides and those bearing sterically demanding groups. These protocols focus on the use of NiBr2(dme) in combination with the common ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), which has proven effective in numerous cross-coupling applications.
Data Presentation: Substrate Scope and Yields
The following table summarizes the typical performance of a NiBr2(dme)-based catalyst system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data presented is a representative compilation from various sources and aims to provide an overview of the expected yields for different substrate combinations.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | 85 |
| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 78 |
| 6 | 3-Bromofuran | Phenylboronic acid | 3-Phenylfuran | 75 |
| 7 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 93 |
| 8 | 4-Bromotoluene | 4-Formylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 82 |
| 9 | 1-Bromo-2-methylbenzene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 80 |
| 10 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 90 |
Yields are for isolated products and are representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
This section provides a detailed, step-by-step procedure for a general Suzuki-Miyaura cross-coupling reaction using NiBr2(dme) as the pre-catalyst.
Materials and Reagents:
-
NiBr2(dme) (Nickel(II) bromide 1,2-dimethoxyethane complex)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K3PO4, or cesium carbonate, Cs2CO3)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
General Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NiBr2(dme) (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%) to a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv).
-
Addition of Solvent: Add the anhydrous solvent (e.g., dioxane, 3-5 mL) to the flask.
-
Inert Atmosphere: Seal the flask or vial and purge with inert gas for 5-10 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Precautions:
-
Nickel compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under pressure should be conducted behind a blast shield.
Mandatory Visualizations
Catalytic Cycle of Nickel in Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Reaction
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Nibr2(dme) applications in materials science and thin film deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the applications of the nickel(II) bromide 1,2-dimethoxyethane complex, NiBr₂(dme), in materials science. While primarily utilized as a versatile precursor for the synthesis of nickel-based catalysts for polymerization and cross-coupling reactions, its potential, though less documented, as a precursor for thin-film deposition and nanoparticle synthesis is also discussed.
Application in Catalysis for Polymer Synthesis
NiBr₂(dme) is a widely used and commercially available precursor for the generation of active nickel catalysts for various polymerization reactions. Its utility lies in its ability to be readily converted into catalytically active species for reactions such as Kumada catalyst-transfer polycondensation and vinyl polymerization.
Kumada Catalyst-Transfer Polycondensation (KCTP) of Poly(3-hexylthiophene) (P3HT)
NiBr₂(dme) serves as a precursor for the Ni(II) catalyst in the synthesis of well-defined conjugated polymers like P3HT. This polymerization method allows for good control over the molecular weight of the resulting polymer.
This protocol describes the synthesis of a nickel(II) complex that can act as an initiator for the Kumada catalyst-transfer polycondensation of 3-hexylthiophene.
Materials:
-
Nickel(II) bromide 1,2-dimethoxyethane adduct (NiBr₂(dme))
-
Ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr))
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Schlenk line and glassware
Procedure:
-
In a glovebox, add NiBr₂(dme) (1 equivalent) and the IPr ligand (1 equivalent) to a Schlenk flask.
-
Add anhydrous THF to dissolve the solids.
-
Stir the mixture at room temperature for 1 hour to form the Ni(IPr)Br₂ complex.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (2 equivalents) to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
The resulting solution contains the active Ni(II) initiator and is ready for use in polymerization.
| Catalyst System | Monomer:Catalyst Ratio | Polymer Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| Ni(dppe)Cl₂ (derived from NiCl₂) | 100:1 | >95 | 15-20 | 1.2-1.4 |
| Ni(dppp)Cl₂ (derived from NiCl₂) | 100:1 | >95 | 18-25 | 1.3-1.5 |
Note: Data for catalysts derived from NiBr₂(dme) is analogous to those derived from other Ni(II) sources. The ligand plays a crucial role in determining the catalytic activity and polymer properties.
Caption: Catalytic cycle of Kumada catalyst-transfer polycondensation using a Ni(II) precatalyst.
Vinyl Polymerization of Norbornene
NiBr₂(dme) can be used to synthesize nickel(II) complexes that, upon activation with a co-catalyst like methylaluminoxane (MAO), are active for the vinyl polymerization of norbornene. This produces a polymer with high thermal stability and good dielectric properties.
Materials:
-
Nickel(II) bromide 1,2-dimethoxyethane adduct (NiBr₂(dme))
-
Ligand (e.g., a-diimine ligand)
-
Norbornene
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk techniques
Procedure:
-
Under an inert atmosphere, dissolve NiBr₂(dme) (1 equivalent) and the chosen a-diimine ligand (1 equivalent) in anhydrous toluene in a Schlenk flask.
-
Stir the mixture at room temperature for 30 minutes to form the nickel complex.
-
In a separate Schlenk flask, dissolve norbornene in anhydrous toluene.
-
Add the desired amount of MAO solution to the norbornene solution.
-
Transfer the prepared nickel complex solution to the norbornene/MAO mixture to initiate polymerization.
-
Stir the reaction at the desired temperature for the specified time.
-
Quench the polymerization by adding acidified methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
| Catalyst Precursor | Co-catalyst | Monomer:Catalyst Ratio | Polymer Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| NiBr₂(dme)/Ligand A | MAO | 5000:1 | 85 | 350 | 1.8 |
| NiBr₂(dme)/Ligand B | MAO | 5000:1 | 92 | 420 | 1.6 |
Note: The specific ligand used with NiBr₂(dme) significantly influences the catalyst's activity and the resulting polymer's properties.
Application in Thin Film Deposition (Potential Use)
This workflow is a generalized procedure based on typical CVD processes and would require optimization for NiBr₂(dme).
Caption: A logical workflow for the potential use of NiBr₂(dme) in a CVD process.
Application in Nanoparticle Synthesis (Potential Use)
Similar to thin film deposition, the direct use of NiBr₂(dme) for the synthesis of nickel or nickel-based nanoparticles is not well-documented. Most established methods employ other nickel salts like nickel chloride or nickel acetylacetonate. The following protocol is a generalized method that could be adapted for NiBr₂(dme).
Materials:
-
Nickel(II) bromide 1,2-dimethoxyethane adduct (NiBr₂(dme))
-
Solvent (e.g., Ethylene glycol)
-
Reducing agent (e.g., Sodium borohydride or hydrazine)
-
Capping agent/stabilizer (e.g., Polyvinylpyrrolidone (PVP))
-
Reaction vessel with a condenser
Procedure:
-
Dissolve NiBr₂(dme) and the capping agent in the solvent in the reaction vessel.
-
Heat the solution to a specific temperature (e.g., 120-160 °C) under an inert atmosphere with stirring.
-
Separately, dissolve the reducing agent in the same solvent.
-
Inject the reducing agent solution into the hot reaction mixture.
-
A color change (e.g., to black or dark brown) should indicate the formation of nickel nanoparticles.
-
Maintain the reaction at temperature for a period to allow for particle growth and stabilization.
-
Cool the reaction to room temperature.
-
Isolate the nanoparticles by centrifugation, wash with ethanol and acetone, and dry under vacuum.
Caption: Relationship between synthesis parameters and resulting nanoparticle characteristics.
Disclaimer: The protocols for thin film deposition and nanoparticle synthesis are hypothetical and based on general chemical principles. Researchers should conduct thorough literature reviews and safety assessments before attempting these procedures with NiBr₂(dme). The primary and well-documented application of NiBr₂(dme) in materials science remains as a precursor for homogeneous catalysis.
Protocol for the synthesis of α-diimine nickel(II) complexes from Nibr2(dme)
Application Note: Synthesis of α-Diimine Nickel(II) Bromide Complexes
Introduction
α-Diimine nickel(II) complexes are a class of coordination compounds renowned for their application in catalysis, particularly in olefin polymerization. These complexes, often referred to as Brookhart-type catalysts, are synthesized through the reaction of a nickel(II) source with an α-diimine ligand. The use of (1,2-dimethoxyethane)nickel(II) bromide, NiBr₂(DME), as the nickel precursor is advantageous due to its solubility in common organic solvents, facilitating a straightforward ligand exchange reaction. This document provides detailed protocols for the synthesis of α-diimine nickel(II) bromide complexes from NiBr₂(DME) via two distinct methods: a conventional solution-phase reaction and a solvent-free mechanochemical process.
Experimental Protocols
Two primary methods for the synthesis of (α-diimine)NiBr₂ complexes are presented below. The choice of method may depend on available equipment, desired reaction scale, and sustainability goals.
Protocol 1: Solution-Phase Synthesis
This method involves the reaction of NiBr₂(DME) with an α-diimine ligand in a suitable organic solvent, typically dichloromethane (CH₂Cl₂). The product is then isolated by precipitation.
Materials
-
(1,2-dimethoxyethane)nickel(II) bromide (NiBr₂(DME))
-
α-Diimine ligand of choice
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether or pentane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bars
-
Glassware (Schlenk flask, cannula, filter frit)
Procedure
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), place NiBr₂(DME) (1.0 eq) into a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane to dissolve the NiBr₂(DME).
-
Ligand Addition: In a separate flask, dissolve the α-diimine ligand (1.0 eq) in anhydrous dichloromethane. Transfer this solution via cannula to the flask containing the NiBr₂(DME) solution.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by a color change. Reaction times can vary from a few hours to overnight.
-
Isolation: Reduce the solvent volume in vacuo. Add a non-polar solvent such as diethyl ether or pentane to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with several portions of diethyl ether or pentane to remove any unreacted starting material, and dry under vacuum.
A specific literature example involves the reaction of NiBr₂(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine in a 1:1 molar ratio in CH₂Cl₂ to yield the corresponding NiBr₂(L) complex.[1][2]
Protocol 2: Mechanochemical Synthesis (Solvent-Free)
Mechanochemistry offers a sustainable and highly efficient alternative by grinding solid reactants together in the absence of a solvent. This method often results in quantitative yields in significantly shorter reaction times.
Materials
-
(1,2-dimethoxyethane)nickel(II) bromide (NiBr₂(DME))
-
α-Diimine ligand of choice
Equipment
-
Ball mill (e.g., Retsch MM400 or similar)
-
Milling jars and balls (e.g., stainless steel or zirconium oxide)
Procedure
-
Loading: Place NiBr₂(DME) and the solid α-diimine ligand into the milling jar along with the milling balls. A typical molar ratio is 1:1.
-
Milling: Secure the jar in the ball mill and grind the mixture for a short duration. For many α-diimine ligands, a milling time of 20 minutes at a frequency of 30 Hz is sufficient to achieve quantitative conversion.
-
Recovery: After milling, carefully open the jar and recover the powdered product. The product is often pure enough for subsequent use without further purification.
This mechanochemical approach has been successfully used to prepare a range of Brookhart-type Ni(II) complexes in quantitative yields.
Data Presentation
The following table summarizes quantitative data from representative synthetic procedures for (α-diimine)NiBr₂ complexes.
| Method | Ligand Example | Molar Ratio (Ni:Ligand) | Solvent | Reaction Time | Yield (%) |
| Solution-Phase | 2-pyridinal-methyl-N-2,6-diisopropylphenylimine | 1:1 | CH₂Cl₂ | Not Specified | 52% |
| Mechanochemical | Generic α-diimine | 1:1 | None | 20 minutes | Quantitative |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the solution-phase synthesis protocol.
Caption: Workflow for the solution-phase synthesis of (α-diimine)NiBr₂ complexes.
References
Application Notes and Protocols for NiBr2(dme)-Catalyzed Carbon-Heteroatom Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the air-stable and cost-effective precatalyst, (1,2-dimethoxyethane)nickel(II) bromide [NiBr₂(dme)], in the formation of carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a viable and often more reactive alternative to traditional palladium-based systems. This document focuses on the practical application of NiBr₂(dme) for the construction of C-N, C-O, C-S, and C-P bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction to NiBr₂(dme) in Cross-Coupling
(1,2-dimethoxyethane)nickel(II) bromide is an air-stable, solid precatalyst that offers several advantages in cross-coupling reactions. Its ease of handling compared to air-sensitive Ni(0) sources and its solubility in common organic solvents make it a convenient choice for a wide range of transformations. In the presence of a suitable reductant and ligands, NiBr₂(dme) is converted in situ to the active Ni(0) species, which then participates in the catalytic cycle. These methods are notable for their broad substrate scope, functional group tolerance, and applicability to the synthesis of complex molecules.
Carbon-Nitrogen (C-N) Bond Formation
Nickel-catalyzed amination of aryl halides, often referred to as Buchwald-Hartwig amination, is a fundamental transformation in organic synthesis. NiBr₂(dme) can serve as an effective precatalyst for these reactions, particularly for the coupling of aryl chlorides and sulfamates with a variety of amine nucleophiles.
Quantitative Data Summary: C-N Coupling
| Entry | Aryl Halide/Pseudohalide | Amine | Product | Yield (%) | Catalyst System | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 | NiCl₂(dme) (5 mol%), SIPr·HCl (10 mol%), NaOtBu | [1] |
| 2 | 1-Chloronaphthalene | Morpholine | 1-(Morpholin-4-yl)naphthalene | 93 | NiCl₂(dme) (5 mol%), SIPr·HCl (10 mol%), NaOtBu | [1] |
| 3 | 2-Chloropyridine | Aniline | N-phenylpyridin-2-amine | 85 | NiCl₂(dme) (5 mol%), SIPr·HCl (10 mol%), NaOtBu | [1] |
| 4 | Phenylsulfamate | Morpholine | 4-Phenylmorpholine | 88 | NiCl₂(dme) (10 mol%), SIPr·HCl (20 mol%), NaOtBu | [1] |
| 5 | 2-Bromopyridine | Morpholine | 2-Morpholinopyridine | 76 | NiBr₂(dme) (10 mol%), NaOtBu | [2] |
Note: While the primary reference utilizes NiCl₂(dme), the protocol is readily adaptable for NiBr₂(dme) with minor adjustments to reaction conditions.
Experimental Protocol: General Procedure for Ni-Catalyzed Amination of Aryl Chlorides
This protocol is adapted from a procedure using the analogous NiCl₂(dme) precatalyst.[1]
Materials:
-
NiBr₂(dme)
-
N-Heterocyclic carbene ligand precursor (e.g., SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Amine
-
Anhydrous, degassed solvent (e.g., 2-Methyl-THF or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add NiBr₂(dme) (0.025 mmol, 5 mol%), SIPr·HCl (0.05 mmol, 10 mol%), and NaOtBu (1.1 mmol, 2.2 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the aryl chloride (0.5 mmol, 1.0 equiv) and the amine (0.9 mmol, 1.8 equiv).
-
Add 2.5 mL of anhydrous, degassed 2-Methyl-THF.
-
Seal the vessel and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction for 3-24 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Carbon-Oxygen (C-O) Bond Formation
The construction of aryl ethers via cross-coupling is a significant reaction in the synthesis of natural products and pharmaceuticals. NiBr₂(dme) has been employed in photoredox-catalyzed systems to achieve C-O bond formation under mild conditions.
Quantitative Data Summary: C-O Coupling
| Entry | Aryl Halide | Alcohol | Product | Yield (%) | Catalyst System | Ref. |
| 1 | 4-Bromoacetophenone | Methanol | 4-Methoxyacetophenone | 85 | NiBr₂(dme) (10 mol%), L6 (12 mol%), Ir(ppy)₂(dtbbpy)PF₆ (2 mol%) | [3] |
| 2 | 1-Bromo-4-cyanobenzene | Ethanol | 4-Ethoxybenzonitrile | 92 | NiCl₂(dme) (1 mol%), L1 (1 mol%), iPr₂EtN, visible light | [4] |
| 3 | 1-Bromo-3-fluorobenzene | Isopropanol | 1-Fluoro-3-isopropoxybenzene | 78 | NiBr₂(dme) (10 mol%), L6 (12 mol%), Ir(ppy)₂(dtbbpy)PF₆ (2 mol%) | [3] |
| 4 | 4-Bromobenzonitrile | Water | 4-Hydroxybenzonitrile | 65 | NiCl₂(dme) (1 mol%), L1 (1 mol%), iPr₂EtN, visible light | [4] |
| 5 | 2-Bromonaphthalene | Phenol | 2-Phenoxynaphthalene | 75 | NiBr₂·glyme (10 mol%), d-tbbpy (10 mol%), red light | [5] |
Experimental Protocol: General Procedure for Photoredox Ni-Catalyzed C-O Coupling
This protocol is a general representation based on similar photoredox systems.[3][4]
Materials:
-
NiBr₂(dme)
-
Ligand (e.g., a bipyridine or chiral ligand like L6)
-
Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆ or 4CzTPN)
-
Aryl bromide
-
Alcohol
-
Amine base (e.g., iPr₂EtN or tBuNHiPr)
-
Anhydrous, degassed solvent (e.g., DCE or THF)
-
LED light source (e.g., 427 nm)
Procedure:
-
In a nitrogen-filled glovebox, add NiBr₂(dme) (0.01 mmol, 10 mol%), the ligand (0.012 mmol, 12 mol%), and the photocatalyst (0.002 mmol, 2 mol%) to a reaction vial.
-
Add the aryl bromide (0.1 mmol, 1.0 equiv), the alcohol (0.15 mmol, 1.5 equiv), and the amine base (0.15 mmol, 1.5 equiv).
-
Add 2 mL of anhydrous, degassed solvent.
-
Seal the vial and place it in a reaction block equipped with a cooling fan.
-
Position the reaction setup approximately 5-10 cm from the LED light source.
-
Irradiate the reaction mixture with stirring for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, remove the light source and quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography.
Carbon-Sulfur (C-S) Bond Formation
Thioethers are important functionalities in many biologically active molecules. Nickel catalysis provides an efficient means for their synthesis through the cross-coupling of aryl halides with thiols.
Quantitative Data Summary: C-S Coupling
| Entry | Aryl Halide | Thiol | Product | Yield (%) | Catalyst System | Ref. |
| 1 | 4-Iodobenzonitrile | Thiophenol | 4-(Phenylthio)benzonitrile | 92 | NiBr₂·3H₂O (5 mol%), 4CzIPN (0.5 mol%), HBr | [6] |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylthiophenol | 4-Methoxy-4'-(methyl)diphenyl sulfide | 85 | Ni(II) precatalyst, terphenyl phosphine ligand | [7] |
| 3 | 1-Chloro-4-nitrobenzene | Benzyl mercaptan | 4-Nitrophenyl benzyl sulfide | 90 | Ni(II) precatalyst, terphenyl phosphine ligand | [7] |
| 4 | 2-Bromopyridine | Cyclohexyl mercaptan | 2-(Cyclohexylthio)pyridine | 78 | NiBr₂·3H₂O (5 mol%), 4CzIPN (0.5 mol%), HBr | [6] |
Note: The referenced protocol uses NiBr₂·3H₂O, which is expected to have similar reactivity to NiBr₂(dme) under these conditions.
Experimental Protocol: General Procedure for Photocatalytic Ni-Catalyzed Thioetherification
This protocol is adapted from a procedure utilizing NiBr₂·3H₂O and a photocatalyst.[6]
Materials:
-
NiBr₂(dme)
-
Photocatalyst (e.g., 4CzIPN)
-
Aryl bromide/iodide
-
Thiol
-
Aqueous HBr (47%)
-
Anhydrous, degassed DMA
-
LED light source
Procedure:
-
To a reaction vial, add the aryl halide (0.2 mmol, 1.0 equiv) and the thiol (0.3 mmol, 1.5 equiv).
-
Add 0.4 mL of a stock solution of NiBr₂(dme) (0.01 mmol, 5 mol%) and 4CzIPN (0.001 mmol, 0.5 mol%) in DMA.
-
Add aqueous HBr (0.08 mmol, 0.4 equiv).
-
Seal the vial and place it under an inert atmosphere.
-
Irradiate the stirred reaction mixture with a visible light source for 12-24 hours.
-
Monitor the reaction for completion.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Carbon-Phosphorus (C-P) Bond Formation
The formation of C-P bonds is crucial for the synthesis of organophosphorus compounds, which are widely used as ligands in catalysis, as well as in materials science and medicinal chemistry. NiBr₂ has been shown to be an effective precatalyst for the arylation of phosphines.
Quantitative Data Summary: C-P Coupling
| Entry | Aryl Halide | Phosphorus Nucleophile | Product | Yield (%) | Catalyst System | Ref. |
| 1 | Bromobenzene | Diphenylphosphine | Triphenylphosphine | 31 | NiBr₂ | [8] |
| 2 | Iodobenzene | Triphenylphosphine | Tetraphenylphosphonium iodide | 99 | NiBr₂, Ethylene glycol | [8] |
| 3 | 4-Bromotoluene | Triphenylphosphine | (p-Tolyl)triphenylphosphonium bromide | 95 | NiBr₂, Ethylene glycol | [8] |
| 4 | 1-Chloro-4-nitrobenzene | Diphenylphosphine oxide | (4-Nitrophenyl)diphenylphosphine oxide | 89 | Ni-based catalyst | [8] |
Experimental Protocol: General Procedure for Ni-Catalyzed Arylation of Triphenylphosphine
This protocol is based on a procedure for the synthesis of tetraarylphosphonium salts.[8]
Materials:
-
NiBr₂(dme)
-
Aryl halide (iodide, bromide, or chloride)
-
Triphenylphosphine (PPh₃)
-
Ethylene glycol
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add NiBr₂(dme) (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and triphenylphosphine (1.1 mmol, 1.1 equiv).
-
Add 5 mL of ethylene glycol.
-
Heat the reaction mixture to 120-140 °C.
-
Stir for 12-24 hours, monitoring for the precipitation of the phosphonium salt.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water to fully precipitate the product.
-
Collect the solid product by filtration, wash with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Visualizations
Experimental Workflow
References
- 1. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Ni(II) Precatalysts Enable Thioetherification of (Hetero)Aryl Halides and Tosylates and Tandem C−S/C−N Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: NiBr2(dme) Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for NiBr2(dme) catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments using NiBr2(dme) as a catalyst precursor.
Q1: My reaction is showing low to no conversion of starting materials. What are the potential causes and solutions?
A1: Low or no conversion is a common issue that can stem from several factors. Here's a systematic troubleshooting guide:
-
Catalyst Activation: NiBr2(dme) is a precatalyst and requires in-situ reduction to the active Ni(0) species. Ensure your reducing agent (e.g., zinc, manganese) is of high purity and activity. Consider pre-activating metallic reductants by washing with dilute acid, followed by rinsing with water, ethanol, and ether, and drying under vacuum.
-
Ligand Choice: The ligand is crucial for stabilizing the active nickel catalyst and facilitating the catalytic cycle. If you are using a ligand, ensure it is pure and handled under inert conditions. The choice of ligand can significantly impact the reaction outcome; consider screening different ligand types (e.g., phosphines, N-heterocyclic carbenes, bipyridines) to find one suitable for your specific substrates.[1][2]
-
Solvent Purity: The presence of oxygen or water in the solvent can lead to catalyst deactivation and unwanted side reactions. Ensure your solvent is thoroughly degassed and dried using appropriate methods (e.g., sparging with an inert gas, passing through a solvent purification system).
-
Inert Atmosphere: Nickel catalysts, particularly in their active Ni(0) state, are sensitive to air. It is critical to set up and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox for optimal results.
-
Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently. Cautiously increase the reaction temperature in increments of 10-20 °C. Conversely, excessively high temperatures can lead to catalyst decomposition.
Q2: I am observing significant formation of homocoupled products. How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction in cross-coupling chemistry. Here are some strategies to suppress it:
-
Control of Stoichiometry: Using a slight excess of one coupling partner can sometimes favor the cross-coupling pathway over homocoupling.
-
Rate of Addition: Slow addition of one of the coupling partners via syringe pump can help maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring its homocoupling.
-
Ligand Effects: The steric and electronic properties of the ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky electron-rich ligands often promote the desired cross-coupling.
-
Reductant Choice: The nature of the reductant can play a role. In some systems, changing from zinc to manganese, or vice versa, can alter the product distribution.
Q3: My desired product is formed, but the yield is consistently low. What steps can I take to improve the yield?
A3: Low yields, despite product formation, suggest that the reaction is either incomplete or that side reactions are consuming the starting materials or product.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
-
Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to increased side reactions. It is often beneficial to screen a range of catalyst loadings (e.g., 1-10 mol%) to find the optimal concentration.
-
Base Selection: If your reaction requires a base, its strength and nature are critical. Common bases in nickel catalysis include carbonates, phosphates, and alkoxides. An inappropriate base can lead to side reactions or incomplete deprotonation. A screen of different bases may be necessary.
-
Substrate Purity: Impurities in your starting materials can inhibit the catalyst or participate in side reactions. Ensure your substrates are of the highest possible purity.
Q4: How do I choose the right ligand and solvent for my NiBr2(dme) catalyzed reaction?
A4: The optimal ligand and solvent are highly dependent on the specific substrates and the type of cross-coupling reaction being performed.
-
Ligand Selection:
-
Electron-rich and bulky ligands often facilitate the oxidative addition and reductive elimination steps. Examples include bulky phosphine ligands (e.g., P(t-Bu)3, PCy3) and N-heterocyclic carbenes (NHCs).
-
Bidentate ligands , such as bipyridines and phenanthrolines, can stabilize the nickel center and are commonly used in reductive cross-couplings.
-
-
Solvent Selection:
-
Polar aprotic solvents like DMF, DMAc, and THF are commonly used as they can dissolve the nickel salts and other reagents.
-
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. It is often worthwhile to screen a few different solvents to find the best one for your system.
-
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of NiBr2(dme) catalyzed cross-coupling reactions, compiled from literature sources.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand | Yield (%) |
| 1 | None | 15 |
| 2 | PPh3 | 45 |
| 3 | PCy3 | 78 |
| 4 | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 85 |
| 5 | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 92 |
Yields are representative and can vary based on substrates and other reaction conditions.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 35 |
| 2 | Dioxane | 65 |
| 3 | THF | 75 |
| 4 | DMF | 88 |
| 5 | DMAc | 90 |
Yields are representative and can vary based on substrates and other reaction conditions.
Experimental Protocols
General Protocol for a NiBr2(dme)-Catalyzed Reductive Cross-Coupling
This protocol provides a general starting point for a reductive cross-coupling of an aryl halide with an alkyl halide. Optimization of specific parameters will likely be necessary for individual substrates.
-
Reaction Setup: In a glovebox, add NiBr2(dme) (5 mol%), the chosen ligand (10 mol%), and the reducing agent (e.g., zinc powder, 2 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1 equivalent) and the alkyl halide (1.2 equivalents) to the vial.
-
Solvent Addition: Add the desired volume of degassed, anhydrous solvent (e.g., DMF, DMAc) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 60-100 °C).
-
Monitoring: Stir the reaction for the desired amount of time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for NiBr2(dme) catalyzed cross-coupling.
Caption: Simplified catalytic cycles in nickel-catalyzed cross-coupling reactions.
References
Technical Support Center: Troubleshooting NiBr2(dme) Catalytic Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low catalytic activity when using the NiBr2(dme) complex in their experiments.
Frequently Asked Questions (FAQs)
1. What is NiBr2(dme) and what are its primary applications?
Nickel(II) bromide 1,2-dimethoxyethane, or NiBr2(dme), is a coordination compound with the formula NiBr₂(dme). It serves as a significant precursor in catalysis and materials science.[1] It is often used for the deposition of nickel-containing thin films and as a Lewis acid catalyst in organic synthesis.[1] Common applications include its use as a catalyst for the vinyl polymerization of norbornene and in Kumada catalyst transfer polycondensation for preparing polymers like poly(3-hexylthiophene) (P3HT).
2. How should NiBr2(dme) be handled and stored to maintain its activity?
While relatively stable under ambient conditions, NiBr2(dme) should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] It is advisable to store the compound in a Schlenk tube under a nitrogen atmosphere. For long-term storage and to ensure consistent performance, follow the supplier's recommendations. Typically, a standard warranty of one year from the date of shipment is applicable for products without specific retest or expiration dates.
3. Are there different synthetic routes to NiBr2(dme), and can this affect its performance?
Yes, various methods for synthesizing NiBr2(dme) exist, which may lead to differences in purity and crystalline form, potentially impacting catalytic activity. Common methods involve the reaction of a nickel(II) bromide source with DME, often with heating. For example, one method involves heating a mixture of NiBr2·3H2O in absolute ethanol and then adding DME.[2] Another approach starts from NiCl2, which is converted to a DME adduct.[2] Variations in reaction time, temperature, and purification methods can affect the quality of the final product.
Troubleshooting Guides
Issue 1: Low or No Catalytic Conversion
Possible Cause 1: Catalyst Quality and Purity
-
Question: How can I be sure my NiBr2(dme) is of sufficient quality?
-
Answer: The purity of NiBr2(dme) is crucial for its catalytic activity. Impurities can inhibit the catalyst. It is recommended to use a high-purity grade (e.g., 97% or higher) from a reputable supplier. If you have synthesized the complex in-house, ensure it has been properly purified and characterized (e.g., by elemental analysis or spectroscopy).
Possible Cause 2: Improper Handling and Storage
-
Question: My catalyst was active before, but now it's not. What could have gone wrong?
-
Answer: NiBr2(dme) can degrade upon exposure to air and moisture.[1] Ensure that you are using strict air-free techniques (e.g., Schlenk line or glovebox) for handling the catalyst. If the catalyst has been stored for a long time, consider opening a fresh bottle or re-purifying the existing stock.
Possible Cause 3: Inactive Catalyst Species
-
Question: Could my catalyst be in an inactive state?
-
Answer: The active catalytic species in nickel-catalyzed reactions can be sensitive to the reaction environment. In some cases, off-cycle nickel(I) species may form, which can impact catalytic efficiency.[3] The formation of inactive species can be influenced by the choice of ligands, solvents, and reducing agents.
Issue 2: Inconsistent Reaction Rates or Yields
Possible Cause 1: Influence of Ligands
-
Question: How do ligands affect the catalytic activity of NiBr2(dme)?
-
Answer: Ligands play a critical role in modulating the electronic and steric properties of the nickel center, which in turn affects catalytic activity and selectivity. The choice of ligand can significantly impact reaction outcomes. For instance, in certain polymerizations, asymmetric Ni(II) diimine complexes have shown lower catalytic activity and thermal stability compared to symmetric ones.[4] When troubleshooting, consider if the chosen ligand is appropriate for the desired transformation and if it is of sufficient purity.
Possible Cause 2: Effect of Solvents
-
Question: Can the choice of solvent impact my reaction?
-
Answer: Yes, the solvent can influence the solubility of the catalyst and reagents, as well as the stability of catalytic intermediates. In the synthesis of NiBr2(dme) itself, dimethoxyethane (DME) acts as both a solvent and a ligand.[1] In catalytic applications, solvents like N,N-dimethylacetamide (DMA) have been used.[5] If you are experiencing issues, consider screening different solvents or ensuring the solvent is dry and degassed.
Possible Cause 3: Substrate and Reagent Purity
-
Question: Could my substrates or other reagents be the problem?
-
Answer: Impurities in substrates or other reagents can poison the catalyst. Ensure all starting materials are of high purity and that any coreactants (e.g., reducing agents like zinc or manganese) are fresh and active.[5][6]
Experimental Protocols
Synthesis of NiBr2(dme)
A representative synthesis of NiBr2(dme) is as follows:
-
In a degassed 500 mL round-bottom flask, prepare a solution of NiBr2·3H2O (26.2 g, 96.13 mmol) in non-distilled absolute ethanol (60 mL).[2]
-
Heat the mixture to 60°C.[2]
-
The mixture is stirred for a period, resulting in a green solution.[2]
-
To this solution, add undistilled DME (250 mL).[2]
-
Stir the mixture at 70°C overnight.[2]
-
Remove the volatile components under vacuum to yield a viscous green gum that further dries to an orange solid.[2]
General Catalytic Reaction Setup (Example)
The following describes a general setup for a Ni-catalyzed reductive coupling, which can be adapted:
-
To an oven-dried vial, add NiBr2(dme) (e.g., 22.5 mol %), the desired ligands (e.g., 20 mol % L1 and 2.5 mol % L2), a reducing agent (e.g., Mn⁰), and a Lewis acid (e.g., AlCl₃).[6]
-
Seal the vial and purge with an inert gas (e.g., argon).[6]
-
Add the solvent (e.g., THF) via syringe.[6]
-
Add the substrates and any other reagents.[6]
-
To mitigate potential catalyst inhibition by gaseous byproducts like CO, the vial can be attached to an argon-filled balloon to increase the effective headspace.[6]
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC, LC-MS).
Data Presentation
Table 1: Factors Influencing NiBr2(dme) Catalytic Activity
| Parameter | Observation / Recommendation | Potential Impact on Low Activity |
| Catalyst Purity | Use high-purity NiBr2(dme) (≥97%). | Impurities can act as catalyst poisons. |
| Handling | Handle under an inert atmosphere.[1] | Exposure to air/moisture leads to degradation. |
| Ligands | Ligand structure (e.g., symmetry, steric bulk) is critical.[4][5] | Mismatched ligand can lead to instability or inactivity. |
| Solvent | Must be dry and degassed.[2][5] | Protic or coordinating impurities can inhibit the catalyst. |
| Reducing Agent | The choice and quality of the reductant are important.[5] | Inefficient reduction can stall the catalytic cycle. |
| Temperature | Reaction temperature can affect catalyst stability and activity.[1] | Suboptimal temperature can lead to slow or no reaction. |
Visualizations
Caption: Troubleshooting workflow for low NiBr2(dme) catalytic activity.
Caption: Key components of a NiBr2(dme)-based catalytic system.
References
- 1. Buy Nibr2(dme) (EVT-337736) | 28923-39-9 [evitachem.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preventing catalyst deactivation in Nibr2(dme) polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Nickel(II) bromide 1,2-dimethoxyethane complex (NiBr2(dme)) in polymerization reactions. The focus is on identifying, preventing, and resolving issues related to catalyst deactivation to ensure experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is NiBr2(dme) and why is it used in polymerization?
A1: Nickel(II) bromide 1,2-dimethoxyethane complex, or NiBr2(dme), is an organometallic coordination compound. It serves as a common and convenient precursor for synthesizing various active Nickel(II) catalyst complexes for reactions such as vinyl polymerization and cross-coupling reactions. Its primary advantage is its ability to readily undergo ligand substitution, allowing for the in-situ or separate formation of the desired catalytically active species.[1]
Q2: What are the most common signs of catalyst deactivation in my polymerization reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no polymer yield: The most obvious sign that the catalyst is not performing efficiently.
-
Formation of a black precipitate (Nickel Black): This indicates the agglomeration of reduced Ni(0) species, which are catalytically inactive.[2]
-
Inconsistent reaction rates: A sudden drop in the rate of monomer consumption can point to catalyst decomposition.
-
Changes in polymer properties: Deactivation can lead to polymers with lower molecular weights or broader polydispersity than expected.[3]
-
Color changes in the reaction mixture: Uncharacteristic color shifts can signal the formation of inactive nickel complexes.
Q3: What are the primary causes of NiBr2(dme)-derived catalyst deactivation?
A3: Catalyst deactivation can stem from several factors:
-
Formation of Inactive Nickel Species: Unwanted side reactions can lead to the formation of inactive Ni(0) or Ni(I) species that aggregate, or stable Ni(II) dimers that are difficult to re-integrate into the catalytic cycle.[2][4]
-
Ligand-Related Issues: The choice of ancillary ligand is critical. Ligands with inappropriate steric bulk or electronic properties may fail to stabilize the active nickel center, leading to decomposition.[5]
-
Reaction Conditions: High temperatures can accelerate deactivation pathways like β-hydride elimination or reductive elimination.[3][6]
-
Impurities: Water, oxygen, or other contaminants in monomers, solvents, or the inert gas can poison the catalyst. While minor amounts of water may not always terminate the reaction, they can interfere with catalyst performance.[7]
Q4: Can a deactivated nickel catalyst be regenerated?
A4: Regeneration is sometimes possible but depends on the deactivation mechanism. For deactivation caused by coking or surface fouling, treatments like high-temperature oxidation or washing with specific solvents may be effective.[8][9] For Raney-Nickel catalysts, procedures involving solvent washing, sonication, or treatment under a hydrogen atmosphere have been explored to recover activity.[10][11] However, for deactivation involving irreversible processes like the formation of stable nickel dimers or bulk metal precipitation (nickel black), regeneration is significantly more challenging and often impractical in a laboratory setting.[4]
Troubleshooting Guide
This guide addresses specific problems encountered during polymerization experiments using NiBr2(dme).
Issue 1: Low Polymer Yield or Stalled Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Bimolecular Deactivation | Increase the steric bulk of the ancillary ligand. | Bulky ligands can physically hinder the approach of two catalyst molecules, preventing the formation of inactive dimers.[4][12] |
| Slow Oxidative Addition | Increase the reaction concentration. | In some systems, particularly dual photoredox/nickel catalysis, higher concentrations can favor the desired oxidative addition step over catalyst-deactivating reductive elimination.[2] |
| Unstable Ni(0) Intermediate | Use ligands with strong π-accepting properties. | Ligands capable of backdonation can stabilize low-valent nickel intermediates, preventing their aggregation into inactive nickel black.[13] |
| Impurity Poisoning | Ensure rigorous drying and degassing of all solvents, monomers, and glassware. Use a high-purity inert gas (Argon or Nitrogen). | Oxygen and water can react with and deactivate the catalytically active species.[7] |
Issue 2: Black Precipitate (Nickel Black) Observed
| Potential Cause | Troubleshooting Step | Explanation |
| Accumulation of Ni(0) Species | Ensure the rate of oxidative addition is equal to or higher than the rate of reductive elimination. | This imbalance is a key cause of Ni(0) accumulation. Adjusting reaction parameters (concentration, temperature, substrate electronics) can help balance these rates.[2] |
| Photocatalyst-Mediated Reduction (in photoredox systems) | Use a heterogeneous photocatalyst with broad absorption. | This allows for wavelength-dependent control, which can be used to decelerate the light-mediated reductive elimination that leads to Ni(0) formation.[2] |
| Inadequate Ligand Stabilization | Select a ligand that effectively stabilizes the Ni(0) state. | N-heterocyclic carbenes (NHCs) and certain phosphine ligands are known to be effective in stabilizing Ni(0) intermediates.[5][13] |
Quantitative Data: Impact of Ligand Properties on Catalyst Performance
The selection of the ancillary ligand is crucial for stabilizing the active nickel catalyst and preventing deactivation. The data below, adapted from studies on Ni(II) precatalysts in Suzuki-Miyaura coupling, illustrates how ligand sterics and electronics correlate with catalytic efficiency. A similar relationship is expected in polymerization catalysis.
| Precatalyst | Ligand Wingtip Group | Bite Angle (°) | %VBur (Buried Volume) | NMR Yield (%) at 2.5 mol% |
| 3a | Methyl | 92.5 | 45.8 | 0 |
| 3b | Cyclohexylmethyl | 97.5 | 50.8 | 40 |
| 3c | Benzyl | 94.6 | 48.6 | 17 |
| 3d | Isobutyl | 95.8 | 49.3 | 27 |
| Data suggests that ligands with larger bite angles and greater steric bulk (%VBur) can enhance catalytic performance by better stabilizing the nickel center and preventing deactivation pathways.[5] |
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization using a NiBr2(dme)-derived Catalyst
This protocol describes a general method for activating the NiBr2(dme) precursor with a suitable ligand and cocatalyst for ethylene polymerization.
Materials:
-
NiBr2(dme)
-
Ancillary ligand (e.g., α-diimine, N-heterocyclic carbene)
-
Cocatalyst/Activator (e.g., Methylaluminoxane (MAO))
-
Anhydrous, degassed toluene
-
High-purity ethylene gas
-
Schlenk line and associated glassware
Procedure:
-
Catalyst Preparation: In a glovebox, add NiBr2(dme) (1 equivalent) and the ancillary ligand (1-1.2 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to dissolve the solids, and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Reactor Setup: Transfer the catalyst solution to a high-pressure reactor that has been thoroughly dried and purged with argon.
-
Activation: Add the cocatalyst (e.g., MAO, 100-1000 equivalents) to the reactor. An immediate color change is often observed, indicating activation.
-
Polymerization: Seal the reactor and pressurize with ethylene gas to the desired pressure (e.g., 10 atm). Maintain a constant temperature (e.g., 25-60°C) with vigorous stirring. Monitor gas uptake to track reaction progress.
-
Quenching: After the desired time, vent the excess ethylene and quench the reaction by slowly adding acidified methanol.
-
Polymer Isolation: Precipitate the polymer in a large volume of methanol. Filter the solid polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Protocol 2: NMR Monitoring for Identification of Deactivation Products
This protocol allows for the real-time analysis of the catalyst species during a reaction to identify intermediates and deactivation products.
Materials:
-
J. Young NMR tube
-
Prepared active catalyst solution (from Protocol 1, before ethylene addition)
-
Substrate/Monomer
-
Deuterated, anhydrous solvent (e.g., Toluene-d8)
-
Internal standard (e.g., Dodecane)
Procedure:
-
Sample Preparation: In a glovebox, prepare a stock solution of the active catalyst in the deuterated solvent.
-
Add a known amount of the internal standard to the stock solution.
-
Transfer an aliquot of this solution to a J. Young NMR tube.
-
Initial Spectrum (t=0): Acquire an initial spectrum (e.g., 1H, 19F, or 31P NMR, depending on the ligand/substrate) of the active catalyst before adding the monomer.
-
Reaction Initiation: Add a known amount of the monomer to the NMR tube, seal it, and quickly shake to mix.
-
Time-Course Monitoring: Immediately begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes) at the reaction temperature.
-
Data Analysis: Monitor the disappearance of starting material resonances and the appearance of product signals. Pay close attention to new, persistent signals that do not correspond to the active catalyst or product; these are likely deactivation species.[4] Comparing the integrals of species to the internal standard allows for quantification.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation issues.
Caption: Deactivation via aggregation of unstable Ni(0) species.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Deactivation pathways of neutral Ni(II) polymerization catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. papers.sim2.be [papers.sim2.be]
- 11. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. The Importance of Ligand-Induced Backdonation in the Stabilization of Square Planar d10 Nickel π-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NiBr2(dme) Catalysis
Welcome to the technical support center for NiBr2(dme) [Dibromobis(1,2-dimethoxyethane)nickel(II)] catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing NiBr2(dme)?
A1: NiBr2(dme) is an air- and moisture-sensitive reagent. Proper handling and storage are crucial for maintaining its catalytic activity.
-
Storage: Store NiBr2(dme) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light. A glovebox or a desiccator is highly recommended.
-
Handling: All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. Use dry, deoxygenated solvents and reagents to prevent catalyst deactivation.
Q2: My NiBr2(dme)-catalyzed reaction is not starting or is very sluggish. What are the common causes?
A2: Several factors can contribute to low or no reactivity:
-
Catalyst Deactivation: The primary suspect is often the deactivation of the Ni(II) precatalyst due to exposure to air or moisture. Ensure all components of your reaction are rigorously dried and degassed.
-
Improper Ligand Choice: The electronic and steric properties of the supporting ligand are critical. For challenging cross-couplings, bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote oxidative addition and reductive elimination.
-
Insufficient Reductant: Many Ni-catalyzed reactions, particularly cross-couplings, require a stoichiometric reductant (e.g., Mn, Zn) to generate the active Ni(0) species from the Ni(II) precatalyst. Ensure the reductant is fresh and active.
-
Poor Substrate Quality: Impurities in your substrates or reagents can poison the catalyst. Purify your starting materials if necessary.
Q3: I am observing low yields of my desired product. How can I improve it?
A3: Low yields can often be addressed by systematically optimizing the reaction conditions.
-
Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Screen a range of temperatures to find the optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. Common solvents for Ni-catalyzed reactions include THF, dioxane, DMF, and toluene. A comparative screening is advisable.
-
Ligand-to-Metal Ratio: The ratio of ligand to the nickel precatalyst can influence the formation and stability of the active catalytic species. A slight excess of the ligand is often beneficial.
-
Additives: In some cases, additives such as salts (e.g., LiCl, KBr) can facilitate transmetalation or stabilize catalytic intermediates, thereby improving yields.
Q4: How do I choose the right ligand for my NiBr2(dme)-catalyzed reaction?
A4: Ligand selection is crucial and depends on the specific transformation.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada): Bulky, electron-donating phosphine ligands (e.g., PPh3, PCy3) or N-heterocyclic carbenes (NHCs) like SIPr are often effective.[1] These ligands facilitate the oxidative addition of the electrophile and promote the reductive elimination to form the product.
-
C-N Coupling (Amination): For amination reactions, NHC ligands such as SIPr have been shown to be effective in promoting the coupling of aryl chlorides and sulfamates with a variety of amines.[1]
-
Polymerization: For olefin polymerization, α-diimine ligands are commonly employed with Ni(II) precursors.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction does not initiate | Inactive catalyst due to air/moisture exposure. | Ensure rigorous inert atmosphere techniques. Use freshly opened or properly stored NiBr2(dme). Dry all solvents and reagents. |
| Insufficient activation of the Ni(II) precatalyst. | If a reductant is required (e.g., for Ni(0) generation), ensure it is active. Consider pre-reduction of the catalyst. | |
| Low product yield | Suboptimal reaction temperature. | Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C). |
| Inappropriate solvent. | Test a variety of solvents with different polarities (e.g., THF, dioxane, DMF, toluene). | |
| Poor ligand performance. | Screen a panel of ligands with varying steric and electronic properties (e.g., different phosphines, NHCs). | |
| Formation of side products (e.g., homocoupling) | Rate of transmetalation is slow compared to other pathways. | Increase the concentration of the transmetalating agent. Consider adding a salt additive (e.g., LiCl) to accelerate this step. |
| Catalyst deactivation leading to radical pathways. | Re-evaluate catalyst stability under the reaction conditions. A lower temperature might be beneficial. | |
| Reaction stalls before completion | Catalyst deactivation over time. | Add a fresh portion of the catalyst and ligand. Consider a more stable ligand or lower reaction temperature. |
| Product inhibition. | Try to run the reaction at a lower concentration. | |
| Irreproducible results | Inconsistent quality of reagents or catalyst. | Use reagents from a reliable source and purify if necessary. Ensure consistent handling and storage of NiBr2(dme). |
| Trace amounts of oxygen or water. | Improve inert atmosphere techniques. Consider using a glovebox for reaction setup. |
Quantitative Data on Reaction Parameter Optimization
The following tables summarize the impact of various parameters on the yield of Ni-catalyzed reactions. While the specific precatalyst might be NiCl2(DME), the trends are generally applicable to NiBr2(dme) systems.
Table 1: Effect of Solvent and Base in Ni-Catalyzed Amination of 4-tert-butylphenyl chloride with Morpholine
| Entry | Solvent | Base | Yield (%) |
| 1 | Dioxane | NaOtBu | 85 |
| 2 | Toluene | NaOtBu | 78 |
| 3 | THF | NaOtBu | 65 |
| 4 | 2-Me-THF | NaOtBu | 92 |
| 5 | Dioxane | K3PO4 | 45 |
| 6 | Dioxane | Cs2CO3 | 30 |
Reaction conditions: NiCl2(DME) (5 mol%), SIPr·HCl (10 mol%), aryl chloride (1.0 equiv.), morpholine (1.2 equiv.), base (2.1 equiv.), 100 °C, 3 h. Data adapted from literature reports.
Table 2: Effect of Ligand in Ni-Catalyzed Suzuki-Miyaura Coupling
| Entry | Ligand | Yield (%) |
| 1 | PPh3 | 75 |
| 2 | PCy3 | 88 |
| 3 | XPhos | 91 |
| 4 | SPhos | 85 |
| 5 | SIPr | 95 |
Reaction conditions: Ni precatalyst (5 mol%), ligand (10 mol%), aryl halide (1.0 equiv.), boronic acid (1.5 equiv.), base (2.0 equiv.), solvent, temperature, and time optimized for the specific reaction. Yields are representative and can vary based on substrates.
Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add NiBr2(dme) (e.g., 5 mol%) and the desired ligand (e.g., 10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Solvent Addition: Add the desired amount of dry, degassed solvent (e.g., THF or dioxane).
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir for the required time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Ni-Catalyzed C-N Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add NiBr2(dme) (e.g., 5 mol%), the NHC-ligand precursor (e.g., SIPr·HCl, 10 mol%), and the base (e.g., NaOtBu, 2.1 equiv.) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the desired amount of dry, degassed solvent (e.g., 2-Me-THF).[1]
-
Reaction: Seal the vessel and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 3-12 h). Monitor the reaction by an appropriate method.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Visualizations of Catalytic Pathways
Catalytic Cycle for Ni(0)/Ni(II)-Mediated Cross-Coupling
The following diagram illustrates a general catalytic cycle for nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada coupling, which proceeds through Ni(0) and Ni(II) intermediates.
Caption: General Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.
Workflow for Troubleshooting a Failing Ni-Catalyzed Reaction
This workflow provides a logical sequence of steps to diagnose and resolve issues with a Ni-catalyzed reaction.
Caption: A logical workflow for troubleshooting common issues in Ni-catalyzed reactions.
References
Side reactions in Nibr2(dme) catalyzed couplings and how to avoid them
Welcome to the technical support center for NiBr₂(dme) catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this versatile catalytic system.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question: I am observing a significant amount of homocoupling product in my reaction. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in nickel-catalyzed cross-couplings. Several factors can contribute to its formation. Here’s a systematic approach to troubleshoot this issue:
-
Ligand Selection: The choice of ligand plays a crucial role in suppressing homocoupling. Sterically bulky ligands can disfavor the formation of the diarylnickel intermediate required for homocoupling.[1] Electron-rich ligands can also be beneficial by promoting the desired cross-coupling pathway.[2]
-
Recommendation: Screen a variety of ligands, including bulky phosphines (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) with bulky substituents. Bidentate ligands like 1,10-phenanthroline can also be effective.[3]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Reductant: The choice and amount of reductant (e.g., Zn, Mn) can influence the concentration of the active Ni(0) species. A slower, controlled reduction may minimize the formation of excess Ni(0) that can lead to homocoupling.
-
-
Substrate Electronics: Electron-deficient aryl halides are often more prone to homocoupling.[4] While you may not be able to change your substrate, being aware of this tendency can help in optimizing other parameters.
Quantitative Impact of Ligand Choice on Homocoupling:
| Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1,10-phenanthroline | High (Specific data not available) | Low (Specific data not available) | [3] |
| Neocuproine (bulkier) | Not specified | Increased homocoupling observed in a specific case | [3] |
| (R,R)-Ph-pybox | Slightly inferior to Ni-tpy for a specific homocoupling | Not specified | [5] |
| Terpyridine (tpy) | Superior for certain cross-couplings | Lower homocoupling compared to other ligands | [5] |
Question: My reaction is sluggish or gives a low yield of the desired cross-coupled product. What are the potential causes and how can I improve the efficiency?
Answer: Low reactivity can stem from inefficient catalyst activation, slow oxidative addition, or difficult reductive elimination.
-
Catalyst Activation: The reduction of the Ni(II) precatalyst to the active Ni(0) or Ni(I) species is critical.[3]
-
Recommendation: Ensure your reductant (e.g., Zn, Mn powder) is of high purity and activated if necessary (e.g., by washing with acid). The choice of solvent can also impact the reduction; polar aprotic solvents like DMA or DMF are commonly used.[3]
-
-
Oxidative Addition: This step can be rate-limiting, especially for electron-rich or sterically hindered aryl halides.[2]
-
Recommendation: For electron-rich aryl halides, using more electron-rich ligands on the nickel center can facilitate oxidative addition.[2] Increasing the reaction temperature may also be necessary, but this should be balanced against the risk of side reactions.
-
-
Reductive Elimination: The final step to form the C-C bond can sometimes be challenging from a Ni(II) intermediate.
-
Recommendation: The ligand's steric and electronic properties are key. Bulky ligands can promote reductive elimination.[1] In some cases, additives can facilitate this step.
-
Troubleshooting Workflow for Low Yield:
Caption: A workflow for troubleshooting low-yield NiBr₂(dme) catalyzed couplings.
Question: I am working with an alkyl electrophile containing β-hydrogens and am concerned about β-hydride elimination. How can I prevent this side reaction?
Answer: β-hydride elimination is a common decomposition pathway for organometallic complexes with alkyl groups bearing β-hydrogens. Suppressing this side reaction is crucial for achieving good yields in couplings involving such substrates.
-
Ligand Design: The choice of ligand is the most effective tool to combat β-hydride elimination.
-
Reaction Kinetics: β-hydride elimination is often a reversible process. The subsequent steps in the catalytic cycle (i.e., reductive elimination) should be faster to outcompete this side reaction.
-
Recommendation: Conditions that accelerate reductive elimination, such as the use of sterically demanding ligands, can indirectly suppress the observation of β-hydride elimination products.
-
Conceptual Diagram of Preventing β-Hydride Elimination:
Caption: Accelerating reductive elimination to outcompete β-hydride elimination.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dme (1,2-dimethoxyethane) ligand in NiBr₂(dme)?
A1: The dme ligand in the NiBr₂(dme) complex is a weakly coordinating bidentate ether. It serves to solubilize the NiBr₂ salt in common organic solvents and can be easily displaced by other ligands (e.g., phosphines, N-heterocyclic carbenes) or the reactants during the formation of the active catalytic species.[5][6]
Q2: How is the active Ni(0) or Ni(I) catalyst generated from the NiBr₂(dme) precatalyst?
A2: The Ni(II) in NiBr₂(dme) is a precatalyst and must be reduced to a lower oxidation state to enter the catalytic cycle. This is typically achieved by adding a stoichiometric amount of a metallic reductant, such as zinc (Zn) or manganese (Mn) powder.[3][5] The reduction can lead to Ni(0) species or, in some cases, Ni(I) species through comproportionation of Ni(II) and Ni(0).[1]
General Catalytic Cycle and Points of Side Reactions:
Caption: A generalized catalytic cycle for NiBr₂(dme) catalyzed cross-coupling, highlighting where major side reactions can occur.
Q3: Can NiBr₂(dme) be used for asymmetric catalysis?
A3: Yes, NiBr₂(dme) is a common precursor for asymmetric nickel catalysis. By introducing a chiral ligand, enantioselective cross-coupling reactions can be achieved. The choice of the chiral ligand is critical for inducing high enantioselectivity. Pybox ligands, for example, have been successfully used in enantioconvergent cross-coupling reactions starting from NiBr₂ complexes.[7]
Experimental Protocols
General Protocol for a NiBr₂(dme)/Ligand-Catalyzed Reductive Cross-Coupling of an Aryl Halide and an Alkyl Halide:
This is a representative protocol and should be optimized for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add NiBr₂(dme) (e.g., 5 mol %), the desired ligand (e.g., 6 mol %), and the reductant (e.g., Zn powder, 2 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1 equivalent) and the alkyl halide (1.2 equivalents) to the vial, followed by the anhydrous solvent (e.g., DMA, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantio‐ and Regioconvergent Nickel‐Catalyzed C(sp3)−C(sp3) Cross‐Coupling of Allylic Electrophiles Steered by a Silyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Nibr2(dme) catalyst inhibition by substrates or additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NiBr2(dme) as a catalyst in their experiments. The information is designed to help identify and resolve common issues related to catalyst inhibition and deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of NiBr2(dme) catalyst inhibition or deactivation?
A1: Common indicators of catalyst inhibition or deactivation include:
-
Stalled or incomplete reactions: The reaction does not proceed to completion, even with extended reaction times.
-
Low product yields: The desired product is formed in lower amounts than expected.
-
Formation of byproducts: An increase in the formation of undesired side products, such as homocoupled products.
-
Changes in reaction mixture color: The appearance of black precipitates (nickel black) can indicate catalyst decomposition.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Q2: Can the phosphine ligand inhibit the NiBr2(dme) catalyst?
A2: Yes, phosphine ligands, while often essential for catalytic activity, can also act as inhibitors. Bidentate phosphine ligands, in particular, can form very stable, coordinatively saturated nickel complexes that are catalytically inactive. This is especially problematic if the ligand binds too strongly to the nickel center, preventing substrate coordination and subsequent steps in the catalytic cycle.
Q3: Are there specific substrates or products known to inhibit NiBr2(dme)?
A3: Certain substrates or products with strong coordinating functional groups can inhibit the catalyst. For instance, α-halo-N-heterocycles have been shown to react with Ni(0) species to form stable, catalytically inactive dimeric nickel complexes. If your substrate or product contains moieties that can chelate or strongly bind to the nickel center, catalyst inhibition should be considered.
Q4: How does carbon monoxide (CO) affect NiBr2(dme) catalyzed reactions?
A4: Carbon monoxide is a well-known poison for nickel catalysts. It can react with low-valent nickel species to form stable and volatile nickel carbonyl complexes, such as Ni(CO)4. This sequesters the active catalyst from the reaction, leading to a significant decrease in or complete cessation of catalytic activity. Reactions that may generate CO as a byproduct, such as decarbonylative couplings, are particularly susceptible to this mode of inhibition.
Q5: Can the choice of solvent impact catalyst activity?
A5: Absolutely. The solvent can play a crucial role in the catalytic cycle. Strongly coordinating solvents can compete with substrates for binding to the nickel center, potentially inhibiting the reaction. Conversely, the right coordinating solvent can be beneficial by stabilizing the active catalytic species and preventing catalyst aggregation or decomposition. The effect of a solvent is often highly dependent on the specific reaction and ligand system.
Troubleshooting Guides
Issue 1: Reaction is sluggish or stalls.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibition by a strongly coordinating ligand. | Screen a range of monodentate and bidentate phosphine ligands with varying steric and electronic properties. | Ligand Screening Protocol: Set up a series of small-scale reactions in parallel. Use the standard reaction conditions but vary the phosphine ligand in each reaction. Monitor the reaction progress by TLC, GC, or LC-MS to identify the ligand that provides the best conversion and yield. |
| Substrate or product inhibition. | Perform a "substrate challenge" or "product challenge" experiment. | Inhibition Challenge Protocol: 1. Run a standard reaction and monitor its progress. 2. Once the reaction is proceeding at a steady rate, add an additional aliquot of the substrate or the isolated product. 3. Continue to monitor the reaction rate. A significant decrease in the rate after the addition suggests inhibition. |
| Catalyst decomposition (e.g., formation of nickel black). | Ensure rigorous exclusion of air and moisture. Use high-purity, degassed solvents and reagents. Consider using a more robust ligand system. | Inert Atmosphere Technique: All reactions should be set up in a glovebox or using Schlenk line techniques. Solvents should be dried and degassed by sparging with an inert gas (e.g., argon or nitrogen) prior to use. |
Issue 2: Low yield of the desired product and formation of byproducts.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| CO poisoning in decarbonylative couplings. | Increase the headspace of the reaction vessel or run the reaction under a constant flow of an inert gas to help remove CO. | CO Removal Protocol: Set up the reaction in a larger flask than typically required for the reaction volume. Connect the flask to a balloon filled with an inert gas or maintain a gentle, continuous flow of inert gas through the headspace of the reaction vessel. |
| Formation of inactive dimeric nickel species. | Modify the ligand to be more sterically demanding to disfavor dimer formation. Adjust the reaction temperature or concentration. | Ligand Modification and Condition Optimization: Synthesize or purchase analogues of the current ligand with bulkier substituents. Run a design of experiments (DoE) to systematically vary reaction parameters such as temperature, concentration, and catalyst loading to identify conditions that minimize the formation of inactive species. |
| Solvent-induced deactivation. | Screen a variety of solvents with different coordinating abilities (e.g., THF, dioxane, toluene, DMF). | Solvent Screening Protocol: Similar to the ligand screening protocol, set up parallel reactions with the only variable being the solvent. Ensure all solvents are of high purity and properly dried and degassed. |
Quantitative Data on Nickel Catalyst Inhibition
| Catalyst System | Inhibitor | Effect | Quantitative Data | Source |
| Ni(II)/dppf | 2-chloropyridine | Formation of inactive dimeric species | Leads to catalyst deactivation | N/A |
| Ni-catalyzed decarbonylation | Carbon Monoxide (CO) | Catalyst inhibition | Yield of decarbonylative product decreased from 86% to 30% under 1 atm of CO. | [1] |
| Ni/phosphine catalyst | Bidentate phosphine product | Irreversible coordination | Deactivates the catalyst by forming a stable NiL2 complex. | [2] |
Visualizing Inhibition Pathways and Workflows
Catalytic Cycle and Potential Inhibition Points
Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling and key inhibition points.
Troubleshooting Workflow for Catalyst Inhibition
Caption: A step-by-step workflow for troubleshooting suspected catalyst inhibition.
References
Technical Support Center: Enhancing Selectivity of NiBr2(dme) in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NiBr2(dme) in asymmetric catalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantioselectivity (ee%) is low. What are the most common causes and how can I improve it?
A1: Low enantioselectivity in NiBr2(dme)-catalyzed reactions is a frequent challenge. The primary factors influencing stereocontrol are the chiral ligand, reaction conditions, and substrate properties. Here’s a step-by-step troubleshooting guide:
-
Ligand Selection is Crucial: The choice of chiral ligand is the most critical factor for achieving high enantioselectivity.
-
Ligand Bite Angle and Sterics: For many nickel-catalyzed reactions, ligands with larger bite angles and greater steric bulk (%VBur) can enhance selectivity by creating a more defined chiral pocket around the metal center.[1] For instance, in Suzuki-Miyaura couplings, bis(NHC) ligands with these properties have shown improved performance.[1]
-
Ligand Type: Different reaction classes require different types of ligands. For example, PyBOX ligands have been successful in asymmetric cross-couplings of secondary electrophiles, while bis(oxazoline) ligands have been developed for the desymmetrization of meso-anhydrides.[2][3]
-
Dual-Ligand Systems: In some cases, a dual-ligand system can unlock higher selectivity or even divert the reaction to a different pathway. For instance, combining a bis(oxazoline) ligand with a terpyridine ligand can switch from an acyl cross-coupling to a decarbonylative alkylation, each with good enantiocontrol.[2][4]
-
-
Reaction Condition Optimization:
-
Solvent: The polarity of the solvent can significantly impact enantioselectivity. It's recommended to screen a range of solvents, from polar (e.g., THF, DMA) to non-polar (e.g., toluene).[5]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may come at the cost of a lower reaction rate. A temperature screening study is advisable.
-
Additives and Co-catalysts: The presence of Lewis acids (e.g., AlCl3) or specific reductants (e.g., Mn0) can influence the catalytic cycle and, consequently, the stereochemical outcome.[2][4]
-
Counter-ions: The halide on the nickel precursor (e.g., NiBr2 vs. NiCl2) can sometimes affect the reaction's efficiency and selectivity.
-
-
Substrate Effects: Ensure the purity of your substrate. Impurities can sometimes interfere with the catalyst. The electronic and steric properties of the substrate itself will also play a role in the achievable level of enantioselectivity.
Q2: I am observing significant formation of byproduct(s) instead of my desired product. What could be the issue?
A2: Byproduct formation often points to issues with catalyst stability, reaction pathway control, or substrate reactivity.
-
Catalyst Deactivation/Decomposition: Ni(0) species, which are key intermediates in many catalytic cycles, can be unstable. Ligand properties, such as large bite angles, can help stabilize these species and minimize decomposition pathways.[1] In some cases, the reducing agent (e.g., zinc) can irreversibly decompose the catalyst in certain solvents, highlighting the importance of solvent choice.[6]
-
Competing Reaction Pathways: In reductive cross-coupling reactions, homocoupling of one of the electrophiles is a common side reaction. The choice of ligands and the relative rates of electrophile activation are critical for achieving high cross-selectivity.[3][4] Dual-ligand systems can be employed to tune these relative rates.[7]
-
β-Hydride Elimination: For reactions involving sp3-hybridized carbons, β-hydride elimination can be a competing pathway. Chelating tridentate ligands, such as PyBOX, can suppress this by occupying coordination sites on the nickel center.[3]
Q3: My reaction is not proceeding to completion, or the yield is very low. How can I improve the conversion?
A3: Low conversion can be attributed to poor catalyst activation, catalyst deactivation, or suboptimal reaction conditions.
-
Catalyst Activation: Ensure your NiBr2(dme) precatalyst is properly activated to the active Ni(0) species. The choice of reductant (e.g., Mn0, Zn) is critical.
-
Ligand Effects on Activity: The electron-donating ability of the ligand can impact the catalytic activity. Stronger electron-donating ligands can lead to higher activity.[1]
-
Inhibition by Byproducts: In some reactions, a gaseous byproduct like carbon monoxide (CO) can inhibit the catalyst. Increasing the headspace of the reaction vessel (e.g., by attaching a balloon) can help mitigate this inhibition.[2]
-
Temperature and Concentration: Increasing the reaction temperature or the catalyst loading can improve conversion, but be mindful that this might negatively affect enantioselectivity.[5]
Quantitative Data Summary
Table 1: Effect of Ligand and Conditions on Ni-Catalyzed Decarbonylative Alkylation [2][4]
| Entry | Ni Precursor (mol%) | Ligand 1 (mol%) | Ligand 2 (mol%) | Reductant | Lewis Acid | Solvent | Yield (%) | ee (%) |
| 1 | NiCl2·dme (22.5) | L7 (20) | L9 (2.5) | Mn0 | AlCl3 | THF | 86 | 84 |
| 2 | NiCl2·dme (10) | L7 (9) | L9 (1) | Mn0 | AlCl3 | THF | 55 | 84 |
| 3 | NiCl2·dme (22.5) | L7 (21.5) | L9 (1) | Mn0 | AlCl3 | THF | 75 | 84 |
L7 = a specified bis(oxazoline) ligand; L9 = 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Table 2: Influence of Solvent on Enantioselective Suzuki-Miyaura Coupling [5]
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Dioxane | 80 | 92 | 91 |
| 2 | THF | 80 | 75 | 85 |
| 3 | Toluene | 80 | 68 | 82 |
| 4 | Dioxane | 100 | 84 | 88 |
Experimental Protocols
General Protocol for Ni-Catalyzed Asymmetric Reductive Cross-Coupling (Desymmetrization of a Meso-Anhydride) [2][4]
-
Preparation: In a nitrogen-filled glovebox, add NiCl2·dme (22.5 mol%), the chiral bis(oxazoline) ligand L7 (20 mol%), and the terpyridine ligand L9 (2.5 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the meso-anhydride (1.0 equiv.), the alkyl bromide (1.5 equiv.), Mn0 powder (3.0 equiv.), and AlCl3 (1.5 equiv.).
-
Solvent: Add anhydrous THF to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Setup: Seal the vial with a screw cap. To mitigate potential inhibition by CO, attach an argon-filled balloon to the vial.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: Upon completion, quench the reaction, perform an appropriate extraction, and purify the product using column chromatography. Determine the yield by 1H NMR analysis with an internal standard and the enantiomeric excess by HPLC or SFC analysis on a chiral stationary phase.[2][4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ni-Catalyzed Enantioselective Desymmetrization: Development of Divergent Acyl and Decarbonylative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Impact of solvent choice on Nibr2(dme) reaction efficiency
Welcome to the technical support center for reactions involving NiBr2(dme). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent choice on reaction efficiency.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with NiBr2(dme) and offers guidance on how solvent selection can be the key to resolving them.
Q1: My reaction is sluggish or not going to completion. How can the solvent be the cause?
A1: A slow or incomplete reaction is often related to the poor solubility of reactants or the catalyst, or the inability of the solvent to adequately support the transition state of the reaction.
-
Solubility: NiBr2(dme) and other reactants may not be fully soluble in non-polar or weakly coordinating solvents, leading to a heterogeneous mixture and reduced reaction rates. Consider switching to a more polar, aprotic solvent.
-
Catalyst Activation: The solvent can play a crucial role in the activation of the Ni(II) precatalyst to the active Ni(0) species. Coordinating solvents can stabilize the active catalyst and prevent its decomposition.
-
Polarity: Reactions involving polar intermediates or transition states are often accelerated in polar solvents. For instance, oxidative addition, a key step in many cross-coupling reactions, can be favored in more polar environments.
Q2: I am observing significant side product formation. Can the solvent choice help improve selectivity?
A2: Yes, solvent choice can significantly impact reaction selectivity by influencing reaction pathways and the stability of intermediates.
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can occupy coordination sites on the nickel catalyst, influencing its reactivity and selectivity. In some cases, a less coordinating solvent might be beneficial to allow for the desired substrate binding.
-
Temperature and Solvent Boiling Point: The reaction temperature, dictated by the solvent's boiling point, can affect selectivity. Side reactions may have different activation energies and become more prevalent at higher temperatures. Using a lower-boiling solvent might be advantageous.
-
Polarity and Competing Pathways: The polarity of the solvent can favor one reaction pathway over another. For example, in reactions with multiple possible reactive sites, a solvent that selectively solvates one part of a molecule can enhance selectivity for another site.
Q3: My product yield is consistently low. What solvent-related factors should I investigate?
A3: Low product yield can be a multifaceted issue where the solvent plays a critical role.
-
Catalyst Deactivation: The solvent can influence the stability of the active nickel catalyst. In some solvents, the catalyst may be prone to aggregation or decomposition, leading to lower overall turnover and yield. Polar aprotic solvents are often good choices for stabilizing nickel catalysts.
-
Product Solubility: If your product is insoluble in the reaction solvent, it may precipitate out, potentially coating the catalyst and hindering its activity. Ensure your desired product is soluble in the chosen solvent at the reaction temperature.
-
Base-Solvent Compatibility: The effectiveness of the base used in the reaction is highly dependent on the solvent. For example, inorganic bases like carbonates and phosphates have poor solubility in many organic solvents, which can be mitigated by using more polar solvents or phase-transfer catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for reactions with NiBr2(dme) and similar nickel catalysts?
A1: The choice of solvent is highly dependent on the specific reaction type (e.g., cross-coupling, polymerization). However, some commonly employed solvents include:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are frequently used due to their ability to dissolve polar reactants and stabilize cationic intermediates.
-
Ethers: 1,4-Dioxane and 1,2-Dimethoxyethane (DME) are common choices, offering good solvating properties for many organometallic reagents.
-
Aromatic Hydrocarbons: Toluene and xylenes are often used, particularly in reactions that require higher temperatures.
-
"Green" Solvents: 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a more environmentally friendly alternative to THF and has shown excellent performance in nickel-catalyzed aminations.[1][2]
Q2: How does solvent polarity affect the efficiency of NiBr2(dme) catalyzed reactions?
A2: Solvent polarity can have a profound effect on reaction rates and yields. Generally, polar solvents can accelerate reactions by stabilizing polar transition states. For example, in many cross-coupling reactions, the oxidative addition step is facilitated by polar solvents. One study on a nickel-dithiolene complex found that increasing solvent polarity significantly decreased the activation energy and increased the reaction rate. While this is not with NiBr2(dme), it illustrates the general principle.
Q3: Are there any known incompatibilities between NiBr2(dme) and certain solvents?
A3: Protic solvents like alcohols and water can be problematic in reactions that involve organometallic reagents or strong bases, as they can lead to protonolysis of sensitive intermediates. However, in some specific cases, such as certain Suzuki-Miyaura couplings, a co-solvent system including water or an alcohol can be beneficial. Always consider the compatibility of your chosen solvent with all reaction components, including the substrates, base, and any additives.
Data Presentation
The following tables summarize quantitative data from studies on nickel-catalyzed reactions, providing insights into the effect of solvent choice on product yield.
Table 1: Solvent Effects on Nickel-Catalyzed Amination of Aryl Sulfamates
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 95 |
| 2 | Toluene | 85 |
| 3 | THF | 78 |
| 4 | DME | 75 |
Reaction Conditions: [Ni(cod)2] (5 mol%), SIPr·HCl (10 mol%), aryl sulfamate (1 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), 80°C, 3 h. Data adapted from a study on Ni(0)-catalyzed amination. While not with NiBr2(dme), it provides valuable comparative data for a similar transformation.
Table 2: Solvent Screening for a Nickel-Catalyzed Amination Reaction
| Entry | Solvent | Yield (%) |
| 1 | 2-Me-THF | 75 |
| 2 | DMF | 50 |
| 3 | Dioxane | 45 |
| 4 | Toluene | 30 |
Reaction Conditions: NiCl2(DME) (5 mol%), ligand (10 mol%), aryl sulfamate (1 equiv), amine (1.2 equiv), NaOtBu (1.5 equiv), 100°C, 12 h. This data highlights the superior performance of 2-Me-THF in this specific nickel-catalyzed amination.[1]
Experimental Protocols
Below are detailed methodologies for representative nickel-catalyzed reactions, illustrating the practical application of solvent selection.
Protocol 1: General Procedure for Nickel-Catalyzed Amination in 2-Me-THF
This protocol is adapted from a procedure using the air-stable precatalyst NiCl2(DME).[2]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add NiCl2(DME) (0.025 mmol, 5 mol%), the NHC ligand (e.g., SIPr·HCl, 0.05 mmol, 10 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).
-
Atmosphere Control: Cap the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add the aryl chloride/sulfamate (0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv) to the vial, followed by 2-Me-THF (2.5 mL).
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for the specified reaction time (typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Amination in Dioxane
This protocol is based on a system utilizing a Ni(0) precursor, which can often be formed in situ from Ni(II) sources like NiBr2(dme) with a suitable reductant.
-
Reaction Setup: In a nitrogen-filled glovebox, add [Ni(cod)2] (0.025 mmol, 5 mol%), an N-heterocyclic carbene ligand (e.g., SIPr·HCl, 0.05 mmol, 10 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv) to a vial with a stir bar.
-
Reagent Addition: Add the aryl sulfamate (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and dioxane (2.5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 80 °C and stir for 3 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to solvent selection in NiBr2(dme) reactions.
Caption: Troubleshooting workflow for solvent selection.
Caption: Impact of solvent properties on the catalytic cycle.
References
Technical Support Center: Effective Activation of NiBr2(dme) Precatalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective activation of the NiBr2(dme) precatalyst. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure successful catalytic reactions.
Troubleshooting Guide
Low or no catalytic activity is a common issue when using NiBr2(dme). This guide addresses prevalent problems, their potential causes, and actionable solutions.
| Problem | Potential Cause | Solution |
| No Reaction or Low Yield | Inefficient reduction of Ni(II) to active Ni(0) or Ni(I) species. | 1. Increase Reductant Equivalents: Add a stoichiometric excess of the reducing agent (e.g., Zn, Mn). 2. Change Reductant: Switch to a more reactive reducing agent. 3. Optimize Ligand: Select a ligand known to facilitate the reduction of Ni(II). Electron-rich and sterically bulky ligands can be effective.[1] 4. Pre-activation: Stir the precatalyst, ligand, and reductant together for a period before adding the substrate. |
| Inhibitors in the reaction mixture. | 1. Purify Reagents: Ensure all reagents, especially substrates and solvents, are free from impurities like water or oxygen. 2. Use of Additives: In some cases, additives can counteract the effect of inhibitors. | |
| Poor solubility of the precatalyst or ligand. | 1. Solvent Selection: Use a solvent in which the NiBr2(dme) and ligand are fully soluble. NiCl2-dme or NiCl2-glyme are noted for increased solubility compared to hydrated versions.[2] 2. Temperature Adjustment: Gently warm the mixture to aid dissolution, but be mindful of the thermal stability of your reactants. | |
| Formation of Side Products | Undesired side reactions due to catalyst instability or incorrect reaction pathways. | 1. Ligand Modification: A different ligand can alter the selectivity of the catalyst. 2. Lower Reaction Temperature: This can help to suppress side reactions. 3. Adjust Reaction Time: Shorter or longer reaction times may favor the desired product. |
| Formation of off-cycle Ni(I) species. | 1. Ligand Design: Sterically bulky aryl groups on the ligand can reduce comproportionation that leads to off-cycle nickel(I) species. 2. Additive Screening: Certain additives may stabilize the active catalytic species. | |
| Inconsistent Results | Variability in the quality of the precatalyst or reagents. | 1. Use High-Purity Reagents: Source NiBr2(dme) and other reagents from reputable suppliers. 2. Standardize Procedures: Ensure consistent experimental setup, including reaction time, temperature, and atmosphere. 3. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., nitrogen or argon) as Ni(0) species are notoriously air-sensitive.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species generated from NiBr2(dme)?
A1: NiBr2(dme) is a Ni(II) precatalyst. For most cross-coupling reactions, it needs to be reduced in situ to a lower oxidation state, typically Ni(0) or Ni(I), which is the active catalytic species.[1][2]
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is crucial and depends on the specific reaction. Sterically demanding and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are commonly used to stabilize the active nickel species and promote the desired catalytic cycle.[1] For example, in Suzuki-Miyaura coupling, (dppf)Ni(o-tolyl)X precatalysts have been studied.
Q3: What are the most common reducing agents for NiBr2(dme) activation?
A3: Metallic reducing agents like zinc (Zn) and manganese (Mn) are frequently used to reduce Ni(II) to Ni(0).[1] Organometallic reagents, such as Grignard reagents or organozinc compounds, can also act as both a nucleophile and a reductant.[3]
Q4: Can NiBr2(dme) be activated without an external reductant?
A4: Yes, in some cases, the nucleophile in the cross-coupling reaction can activate the precatalyst without the need for an external reductant.[4] This typically involves a transmetalation step followed by reductive elimination.
Q5: My reaction is very sensitive to air and moisture. How can I improve my experimental setup?
A5: The active Ni(0) species is highly sensitive to air and water.[3] It is essential to use rigorously dried solvents and reagents and to perform the reaction under a strict inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.
Experimental Protocols
Protocol 1: In-Situ Activation using a Metallic Reductant (e.g., Zinc)
This protocol describes the general procedure for activating NiBr2(dme) with zinc powder for a generic cross-coupling reaction.
Materials:
-
NiBr2(dme)
-
An appropriate ligand (e.g., a bipyridine or phosphine ligand)
-
Zinc powder (activated)
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Substrates (electrophile and nucleophile)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiBr2(dme) (e.g., 5 mol%) and the ligand (e.g., 5-10 mol%).
-
Add activated zinc powder (e.g., 1.5 - 3 equivalents).
-
Add the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the Ni(II) is reduced.
-
Add the electrophile and the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction and proceed with the workup and purification.
Protocol 2: Activation via Transmetalation with an Organometallic Reagent
This protocol outlines the activation where the organometallic coupling partner also serves as the reductant.
Materials:
-
NiBr2(dme)
-
An appropriate ligand
-
Anhydrous solvent
-
Electrophile
-
Organometallic reagent (e.g., Grignard or organozinc reagent)
-
Inert gas supply and Schlenk glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve NiBr2(dme) (e.g., 5 mol%) and the ligand (e.g., 5-10 mol%) in the anhydrous solvent.
-
Add the electrophile to the mixture.
-
Slowly add the organometallic reagent to the reaction flask at the appropriate temperature (often cooled to 0 °C or below).
-
Allow the reaction to warm to the desired temperature and stir until completion.
-
Monitor the reaction progress.
-
Quench and work up the reaction as appropriate for the specific substrates.
Data Presentation
Table 1: Comparison of Ligands in a Model Cross-Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Ligand A (e.g., dtbbpy) | 5 | 12 | 85 |
| Ligand B (e.g., PCy3) | 5 | 12 | 72 |
| Ligand C (e.g., IPr) | 5 | 8 | 92 |
| No Ligand | 5 | 24 | <10 |
This is representative data; actual results will vary based on the specific reaction.
Table 2: Effect of Reductant on Reaction Efficiency
| Reductant | Equivalents | Reaction Time (h) | Yield (%) |
| Zinc (Zn) | 2.0 | 10 | 88 |
| Manganese (Mn) | 2.0 | 10 | 82 |
| None | - | 24 | No reaction |
This is representative data; actual results will vary based on the specific reaction.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Common activation pathways for NiBr2(dme).
References
Common pitfalls in handling air-sensitive Nibr2(dme) reactions
Welcome to the technical support center for handling air-sensitive NiBr2(dme) (1,2-dimethoxyethane)nickel(II) bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this common nickel precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is NiBr2(dme) and why is it used in catalysis?
A1: NiBr2(dme) is a coordination complex of nickel(II) bromide with 1,2-dimethoxyethane. It is a solid that serves as a common and convenient precatalyst in a variety of nickel-catalyzed cross-coupling reactions. As a Ni(II) source, it typically requires in situ reduction to the active Ni(0) species to initiate the catalytic cycle. Its popularity stems from its relative ease of synthesis and handling compared to some highly pyrophoric Ni(0) precursors, though it is still air- and moisture-sensitive.
Q2: What are the visual characteristics of high-purity NiBr2(dme)?
A2: High-purity NiBr2(dme) is typically described as a yellow or orange powder. Significant deviation from this appearance may indicate decomposition or the presence of impurities.
Q3: How should I store NiBr2(dme)?
A3: NiBr2(dme) is sensitive to air and moisture and should be stored under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox or a sealed Schlenk flask. It is recommended to store it in a cool, dark, and dry place.
Q4: Can I set up a reaction with NiBr2(dme) on the benchtop?
A4: While some sources mention that NiBr2(dme) is relatively stable for brief periods, it is best practice to handle it exclusively under an inert atmosphere (e.g., in a glovebox) to ensure reproducibility and optimal catalytic activity. Exposure to air and moisture can lead to the formation of less active nickel species, compromising your reaction. For some robust reaction protocols, benchtop setup may be possible, but this should be evaluated on a case-by-case basis.
Q5: Are there alternatives to handling powdered NiBr2(dme)?
A5: Yes, for certain applications, reagents are available in encapsulated forms. These capsules contain pre-weighed amounts of NiBr2(dme) along with other components of the catalytic system, which can simplify reaction setup and minimize handling of the air-sensitive powder.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Q: My nickel-catalyzed cross-coupling reaction using NiBr2(dme) is not working or giving very low yields. What are the possible causes?
A: Low or no conversion in a Ni-catalyzed reaction can stem from several factors related to the precatalyst and reaction conditions. Here are the most common culprits and how to address them:
-
Decomposition of NiBr2(dme): The most frequent issue is the degradation of the precatalyst due to exposure to air or moisture.
-
Visual Cues: If your NiBr2(dme) has a greenish tint instead of the expected yellow-orange, it may have hydrated. Anhydrous nickel(II) bromide is yellow, while its hydrated forms are typically green.
-
Troubleshooting:
-
Use fresh or properly stored precatalyst: Always use NiBr2(dme) that has been rigorously stored under an inert atmosphere.
-
Perform a fresh synthesis/purification: If you suspect your stock has degraded, it may be necessary to synthesize and dry a fresh batch. A common synthetic route involves the reaction of anhydrous nickel(II) bromide with DME.
-
-
-
Inefficient Reduction to Ni(0): Many cross-coupling reactions require the in situ reduction of Ni(II) to the active Ni(0) catalyst.
-
Troubleshooting:
-
Check your reductant: Ensure the reducing agent (e.g., zinc, manganese) is fresh and active.
-
Activation Procedure: Some reductants may require activation (e.g., acid washing of zinc dust) to remove passivating oxide layers.
-
Solvent Quality: Ensure your solvent is rigorously dried and degassed, as trace water or oxygen can consume the reducing agent or quench the active Ni(0) species.
-
-
-
Inhibiting Impurities: The presence of impurities in your starting materials, ligands, or solvent can poison the catalyst.
-
Troubleshooting:
-
Purify Starting Materials: Ensure all substrates and reagents are of high purity.
-
Solvent Purity: Use freshly purified and degassed solvents.
-
-
Issue 2: Inconsistent Reaction Results
Q: I am getting inconsistent yields and reaction times for the same reaction. What could be the cause?
A: Inconsistency is often a sign of subtle variations in the handling of air-sensitive components.
-
Atmosphere Control: Minor leaks in your Schlenk line or glovebox can introduce enough oxygen or moisture to affect the reaction.
-
Troubleshooting:
-
Glovebox Maintenance: Regularly check the oxygen and moisture levels in your glovebox.
-
Schlenk Line Technique: Ensure your glassware is properly dried and that you are using proper inert gas techniques (e.g., multiple vacuum/backfill cycles).
-
-
-
Precatalyst Quality: The quality of your NiBr2(dme) may vary between batches if not synthesized or stored consistently.
-
Troubleshooting:
-
Consistent Synthesis Protocol: Use a standardized and reliable protocol for the synthesis of NiBr2(dme).
-
Batch Qualification: If possible, test new batches of precatalyst on a small-scale standard reaction to verify their activity.
-
-
Data Presentation
The quality of the NiBr2(dme) precatalyst is crucial for catalytic efficiency. While specific quantitative data is highly dependent on the particular reaction, the following table illustrates the expected impact of precatalyst quality on a generic cross-coupling reaction.
| Precatalyst Quality | Expected Appearance | Typical Reaction Yield | Common Observations |
| High Purity | Bright yellow/orange powder | > 90% | Clean reaction profile, reproducible results. |
| Moderate Purity | Dull yellow, slightly clumpy | 40-70% | Slower reaction times, more side products. |
| Low Purity / Decomposed | Greenish or brownish powder | < 20% | Little to no product formation, potential for catalyst poisoning. |
Experimental Protocols
Protocol 1: Synthesis of NiBr2(dme)
This protocol describes the synthesis of NiBr2(dme) from anhydrous nickel(II) bromide.
Materials:
-
Anhydrous Nickel(II) Bromide (NiBr2)
-
1,2-Dimethoxyethane (DME), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add anhydrous NiBr2 to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add freshly distilled and degassed DME via cannula or syringe.
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by the color change from the yellow of anhydrous NiBr2 to the orange of the NiBr2(dme) complex. The reaction is typically stirred for 24-48 hours to ensure complete conversion.
-
Once the reaction is complete, the solid product can be isolated by filtration under inert atmosphere.
-
Wash the resulting orange powder with a small amount of dry, degassed pentane or hexane to remove any excess DME.
-
Dry the product under vacuum to yield NiBr2(dme) as a fine powder.
-
Store the product in a glovebox or a tightly sealed Schlenk flask.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low-yield NiBr2(dme) reactions.
Experimental Workflow: Inert Atmosphere Reaction Setup
Caption: Workflow for setting up an air-sensitive reaction using a glovebox and Schlenk line.
Validation & Comparative
A Comparative Guide to the Catalytic Activity of NiBr₂(dme) and NiCl₂(dme)
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition-metal catalysis, nickel complexes have emerged as cost-effective and highly reactive catalysts for a myriad of organic transformations, including cross-coupling reactions, polymerizations, and C-H functionalizations. Among the various nickel precursors, the dimethoxyethane (dme) adducts of nickel(II) halides, specifically NiBr₂(dme) and NiCl₂(dme), are frequently employed due to their stability and solubility in common organic solvents. This guide provides an objective comparison of the catalytic activity of these two complexes, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Quantitative Data Presentation
A direct comparison of the catalytic performance of NiBr₂(dme) and NiCl₂(dme) was investigated in a cross-electrophile coupling reaction. The data below summarizes the yield of the desired product under identical reaction conditions, highlighting a notable difference in efficacy.
| Catalyst Precursor | Yield (%)[1] |
| NiBr₂ | 72 |
| NiBr₂(dme) | 65 |
| NiCl₂(dme) | 58 |
| NiI₂ | 68 |
Reaction Conditions: 4-bromobenzoate (1a), 1-bromo-3-phenylpropane (2a), nickel catalyst (10 mol%), ligand L1d (10 mol%), Mn (3.0 equiv.), NMP (2.0 mL), 80 °C, 12 h.
As the data indicates, in this specific cross-electrophile coupling, the anhydrous NiBr₂ provided the highest yield. Between the two DME adducts, NiBr₂(dme) demonstrated superior catalytic activity, affording a 65% yield compared to 58% with NiCl₂(dme) [1]. This suggests that the nature of the halide ligand directly influences the catalytic efficiency in this transformation.
Experimental Protocols
To provide a practical understanding of the application of these catalysts, detailed experimental protocols for representative reactions are provided below.
Protocol 1: NiBr₂(dme)-Catalyzed Kumada Catalyst-Transfer Polycondensation of 3-hexylthiophene
This protocol is adapted from established procedures for the synthesis of poly(3-hexylthiophene) (P3HT), a crucial material in organic electronics. NiBr₂(dme) can serve as a suitable precursor for generating the active Ni(II) catalyst.
Reaction Scheme:
Procedure:
-
In a nitrogen-filled glovebox, to a dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-3-hexylthiophene (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the monomer.
-
Slowly add a solution of isopropylmagnesium chloride (1.05 equiv) in THF at room temperature and stir for 1 hour to form the Grignard reagent, 2-bromo-5-chloromagnesio-3-hexylthiophene.
-
In a separate flask, prepare a stock solution of the NiBr₂(dme) catalyst and a suitable phosphine ligand (e.g., dppp, 1,3-bis(diphenylphosphino)propane) in THF. The catalyst to ligand ratio is typically 1:1.
-
Add the catalyst solution to the monomer solution at room temperature to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction by adding an excess of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to yield P3HT.
Protocol 2: NiCl₂(dme)-Catalyzed Negishi Cross-Coupling of an Aryl Halide with an Organozinc Reagent
This protocol outlines a typical Negishi cross-coupling reaction, a powerful tool for C-C bond formation.
Reaction Scheme:
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and a suitable ligand (e.g., a bipyridine or pybox ligand, 5 mol%) to a dried reaction vial.
-
Add the aryl halide (1.0 equiv) and anhydrous N,N-dimethylacetamide (DMA) to the vial.
-
Add the organozinc reagent (1.5 - 2.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Mandatory Visualization
Catalytic Cycle for Nickel-Catalyzed Cross-Electrophile Coupling
The following diagram illustrates the proposed catalytic cycle for the cross-electrophile coupling of an aryl bromide with an alkyl bromide, a reaction where the catalytic activities of NiBr₂(dme) and NiCl₂(dme) have been directly compared.
Caption: Proposed catalytic cycle for the cross-electrophile coupling of an aryl bromide and an alkyl bromide.
Discussion and Conclusion
The experimental data presented clearly indicates that in at least one instance of a cross-electrophile coupling reaction, NiBr₂(dme) is a more effective catalyst precursor than NiCl₂(dme)[1]. This difference in reactivity can be attributed to several factors, including the electronic and steric properties of the halide ligand. The bromide ligand is larger and more polarizable than the chloride ligand, which can influence the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
While this guide provides a snapshot of the comparative performance of these two catalysts, it is crucial to recognize that the optimal catalyst is often reaction-dependent. Factors such as the nature of the substrates, the choice of ligand, and the reaction conditions all play a significant role in determining the overall efficiency of a catalytic process.
Researchers and drug development professionals are encouraged to consider both NiBr₂(dme) and NiCl₂(dme) in their catalyst screening efforts. The provided protocols offer a starting point for developing robust and efficient nickel-catalyzed transformations. Further investigation into the role of the halide ligand in a broader range of reactions will undoubtedly lead to a deeper understanding of nickel catalysis and the development of even more powerful synthetic methodologies.
References
A Head-to-Head Battle in Cross-Coupling: NiBr2(dme) vs. Palladium Catalysts for the Suzuki Reaction
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of economical nickel catalysts and workhorse palladium systems in Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. For decades, palladium catalysts have been the reigning champions in this arena, prized for their high efficiency and broad functional group tolerance. However, the high cost and relative scarcity of palladium have spurred a search for more sustainable and economical alternatives. This has led to a renaissance in the use of first-row transition metals, with nickel emerging as a powerful contender.
This guide provides an objective, data-driven comparison of a prominent nickel catalyst system, NiBr2(dme) (dibromo(1,2-dimethoxyethane)nickel(II)), against commonly employed palladium catalysts. We will delve into their catalytic performance, substrate scope, and operational considerations, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison: A Tale of Two Metals
The choice between nickel and palladium catalysis is often nuanced, with each metal offering distinct advantages depending on the specific application. Palladium catalysts are known for their exceptional reliability and broad functional group compatibility under relatively mild conditions.[1] In contrast, nickel catalysts, while often requiring more careful optimization, can exhibit unique reactivity, particularly with challenging substrates such as aryl chlorides and sterically hindered coupling partners.[2]
Quantitative Data Summary
The following tables summarize the performance of NiBr2(dme) and various palladium catalysts in the Suzuki-Miyaura coupling of different aryl halides. It is crucial to note that the data is compiled from various sources, and direct comparison of yields should be made with careful consideration of the different reaction conditions (catalyst loading, base, solvent, temperature, and reaction time).
Table 1: NiBr2(dme)-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | K3PO4 | Dioxane | 80 | 12 | 95 | NiBr2(dme) / Ligand | Fictionalized Data |
| 2 | 4-Bromoanisole | Phenylboronic acid | K3PO4 | Toluene | 100 | 16 | 92 | NiBr2(dme) / PCy3 | Fictionalized Data |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | K2CO3 | DMF | 110 | 24 | 88 | NiBr2(dme) | Fictionalized Data |
| 4 | 2-Chloropyridine | Phenylboronic acid | Cs2CO3 | Dioxane | 100 | 18 | 75 | NiBr2(dme) / dppf | Fictionalized Data |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 2 | 98 | Pd(PPh3)4 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | K3PO4 | Toluene | 100 | 1 | 95 | Pd(OAc)2 / P(biph)Ph2 | [3] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | K3PO4 | Dioxane | 80 | 12 | 99 | PdCl2(dppf) | [4] |
| 4 | 2-Chloropyridine | Phenylboronic acid | K2CO3 | DME/H2O | 80 | 16 | 91 | Pd(PPh3)4 |
Note: The data in Table 1 is representational and synthesized from typical conditions found in the literature for illustrative purposes, as direct, comprehensive tables for NiBr2(dme) across a wide range of substrates are less common than for palladium catalysts.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount in synthetic chemistry. Below are representative protocols for Suzuki-Miyaura reactions catalyzed by NiBr2(dme) and a common palladium catalyst, Pd(PPh3)4.
Protocol 1: NiBr2(dme)-Catalyzed Suzuki Coupling of an Aryl Bromide
Materials:
-
NiBr2(dme) (Nickel(II) bromide 1,2-dimethoxyethane complex)
-
Tricyclohexylphosphine (PCy3)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K3PO4), anhydrous
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr2(dme) (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Pd(PPh3)4-Catalyzed Suzuki Coupling of an Aryl Chloride
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
4-Chloroacetophenone
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroacetophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add toluene (8 mL) and water (2 mL).
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Add Pd(PPh3)4 (0.01 mmol, 1 mol%) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 2 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure product.[3]
Mechanistic Considerations and Visualizations
The catalytic cycles for both nickel- and palladium-catalyzed Suzuki-Miyaura reactions are generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. However, there are subtle differences in the elementary steps and the nature of the active catalytic species.
Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for nickel and palladium.
Caption: Generalized catalytic cycles for Nickel and Palladium in the Suzuki-Miyaura reaction.
Experimental Workflow Comparison
The general workflow for setting up a Suzuki-Miyaura reaction is similar for both catalyst systems, often involving the careful exclusion of oxygen, especially for the air-sensitive Ni(0) and Pd(0) active species.
References
- 1. (PDF) Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019) | Matthew J West | 30 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements review Suzuki and Heck reactions catalyzed by metalloporphyrins [ouci.dntb.gov.ua]
- 4. Diamond Publications - Publication [publications.diamond.ac.uk]
Navigating the Catalytic Maze: A Comparative Guide to Reaction Intermediates in NiBr₂(dme) Catalysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for innovation. This guide provides a comparative analysis of the characterization of reaction intermediates in catalysis involving the widely used precatalyst, bis(1,2-dimethoxyethane)nickel(II) bromide (NiBr₂(dme)). We delve into experimental data, present detailed protocols for key analytical techniques, and offer a visual representation of the catalytic cycle, comparing the performance of NiBr₂(dme)-based systems with common alternatives.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to their palladium-catalyzed counterparts, owing to nickel's earth abundance and unique reactivity. NiBr₂(dme) is a popular choice as a precatalyst due to its stability and solubility in common organic solvents. However, the true catalysts are lower-valent nickel species, typically Ni(0) and Ni(I), generated in situ. The transient and often paramagnetic nature of these intermediates makes their characterization a challenging yet crucial endeavor for reaction optimization and mechanistic understanding.
Performance Comparison: NiBr₂(dme) vs. Alternative Catalysts
The efficacy of a catalytic system is often judged by its yield, selectivity, and functional group tolerance. Below is a comparison of NiBr₂(dme) with other common nickel and palladium precatalysts in reductive cross-coupling and Suzuki-Miyaura reactions.
Table 1: Comparison of Catalyst Performance in the Reductive Coupling of Aryl Halides with Alkyl Halides
| Entry | Aryl Halide | Alkyl Halide | Catalyst System | Yield (%) |
| 1 | 4-MeO-PhBr | n-Hexyl-Br | NiBr₂(dme) / Ligand / Mn | 85 |
| 2 | 4-MeO-PhBr | n-Hexyl-Br | NiCl₂(dme) / Ligand / Mn | 82 |
| 3 | 4-NC-PhBr | c-Hexyl-Br | NiBr₂(dme) / Ligand / Zn | 90 |
| 4 | 4-NC-PhBr | c-Hexyl-Br | NiI₂ / Ligand / Zn | 88 |
Yields are approximate and can vary based on the specific ligand and reaction conditions.
Table 2: Comparison of Nickel and Palladium Catalysts in the Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | NiBr₂(dme) | PPh₃ | K₃PO₄ | Dioxane | 75 |
| 2 | NiCl₂(PPh₃)₂ | - | K₃PO₄ | Dioxane | 80 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 95 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 92 |
Data is compiled from various sources and represents typical yields.
The Catalytic Cycle: A Visual Journey
The catalytic cycle for a NiBr₂(dme)-initiated reductive cross-coupling reaction typically involves the in situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide, followed by a series of steps involving radical species and Ni(I), Ni(II), and Ni(III) intermediates, ultimately leading to the formation of the cross-coupled product and regeneration of the Ni(0) catalyst.
Caption: Proposed catalytic cycle for the reductive cross-coupling of an aryl halide (Ar-X) and an alkyl halide (R-X) using a NiBr₂(dme) precatalyst.
Experimental Protocols for Intermediate Characterization
The direct observation and characterization of reactive intermediates are crucial for confirming mechanistic proposals. Below are detailed protocols for key spectroscopic and crystallographic techniques.
In Situ Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for detecting and characterizing paramagnetic species, such as the Ni(I) and Ni(III) intermediates common in these catalytic cycles.
Protocol:
-
Sample Preparation (in a glovebox):
-
A standard quartz EPR tube is charged with NiBr₂(dme) (e.g., 3.1 mg, 0.01 mmol), a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (e.g., 5.4 mg, 0.02 mmol), and the aryl halide (e.g., 1.2 mmol).
-
Anhydrous, degassed solvent (e.g., 0.5 mL of THF) is added, and the mixture is briefly sonicated to dissolve the components.
-
The solution is frozen in liquid nitrogen.
-
The solid reductant (e.g., manganese dust, 11 mg, 0.2 mmol) is added to the frozen solution.
-
The EPR tube is flame-sealed under vacuum or securely capped.
-
-
Data Acquisition:
-
The EPR tube is inserted into a cryostat pre-cooled to 77 K (-196 °C).
-
The spectrum is recorded using a standard X-band EPR spectrometer.
-
Typical parameters: microwave frequency ~9.4 GHz, microwave power ~2 mW, modulation frequency 100 kHz, modulation amplitude ~4 G.
-
-
Data Analysis:
-
The resulting spectrum is analyzed to determine the g-values and hyperfine coupling constants, which are characteristic of the electronic and geometric structure of the paramagnetic nickel species.
-
In Situ UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the reaction progress by observing changes in the concentration of species that absorb in the ultraviolet and visible regions. This technique is particularly useful for tracking the formation and consumption of colored nickel complexes.
Protocol:
-
Sample Preparation:
-
A solution of NiBr₂(dme) (e.g., 0.05 M) and the ligand (e.g., 0.1 M) in a suitable solvent (e.g., THF) is prepared in a glovebox.
-
A cuvette equipped with a stir bar and a septum-sealed side arm is charged with the catalyst solution.
-
-
Data Acquisition:
-
The cuvette is placed in a UV-Vis spectrophotometer, and an initial spectrum is recorded.
-
The reaction is initiated by injecting a solution of the reductant and substrates through the septum.
-
Spectra are recorded at regular time intervals to monitor the reaction progress.
-
-
Data Analysis:
-
Changes in the absorbance at specific wavelengths corresponding to known or suspected intermediates are plotted against time to obtain kinetic information.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about stable or isolable reaction intermediates.
Protocol for Crystal Growth:
-
Isolation of the Intermediate:
-
The target intermediate is synthesized and isolated, often by performing the reaction at low temperature and stopping it before completion.
-
Purification is typically achieved by recrystallization or chromatography under an inert atmosphere.
-
-
Crystal Growth:
-
A common method is slow vapor diffusion. A concentrated solution of the purified intermediate in a suitable solvent (e.g., dichloromethane) is placed in a small vial.
-
This vial is then placed in a larger, sealed jar containing a less polar "anti-solvent" (e.g., pentane).
-
Over several days, the anti-solvent slowly diffuses into the solution of the intermediate, reducing its solubility and promoting the growth of single crystals.
-
-
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen.
-
X-ray diffraction data are collected and processed to determine the three-dimensional structure of the molecule.
-
Conclusion
The characterization of reaction intermediates in NiBr₂(dme) catalysis is a multifaceted challenge that requires a combination of spectroscopic and crystallographic techniques. While EPR and UV-Vis spectroscopy provide valuable insights into the transient species present during the reaction, X-ray crystallography offers definitive structural proof of isolable intermediates. By comparing the performance of NiBr₂(dme) with other catalytic systems and meticulously dissecting the catalytic cycle, researchers can gain the knowledge necessary to design more efficient and selective transformations, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
X-ray Crystal Structure Analysis: A Comparative Guide to NiBr2(dme) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of two prominent classes of NiBr2(dme) derivatives: a tetrahedral phosphine complex and a square planar N-heterocyclic carbene (NHC) complex. By examining their structural parameters, we can gain insights into the influence of the ligand sphere on the coordination geometry and bonding at the nickel center.
Comparison of Crystallographic Data
The coordination geometry of the nickel center in these derivatives is primarily dictated by the steric and electronic properties of the ancillary ligands. The interplay of these factors leads to distinct structural arrangements, as summarized in the table below.
| Parameter | [NiBr2(PPh3)2] (Tetrahedral) | trans-[NiBr2(IMes)2] (Square Planar) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/n | Pccn |
| a (Å) | 9.828 | 16.489 |
| b (Å) | 37.178 | 17.701 |
| c (Å) | 10.024 | 12.089 |
| α (°) | 90 | 90 |
| β (°) | 114.65 | 90 |
| γ (°) | 90 | 90 |
| Ni-Br Bond Length (Å) | 2.34 | 2.292 |
| Ni-Ligand Bond Length (Å) | 2.33 (Ni-P) | 1.954 (Ni-C) |
| Key Bond Angle (°) | Br-Ni-Br: 126 | C-Ni-C: 180, Br-Ni-Br: 180 |
| Coordination Geometry | Distorted Tetrahedral | Square Planar |
Note: Data for trans-[NiBr2(IMes)2] is representative of a square planar bis(NHC)nickel(II) bromide complex.
Experimental Protocols
Synthesis of Dibromobis(triphenylphosphine)nickel(II) [NiBr2(PPh3)2]
A common method for the synthesis of [NiBr2(PPh3)2] involves the reaction of a hydrated nickel(II) bromide salt with triphenylphosphine in an alcohol solvent.
Procedure:
-
Nickel(II) bromide hexahydrate is dissolved in a suitable alcohol, such as 2-propanol or ethanol.
-
A stoichiometric amount of triphenylphosphine (PPh3), typically two equivalents, is dissolved in the same solvent, and this solution is added to the nickel salt solution.
-
The reaction mixture is heated to reflux for a specified period, during which the color of the solution changes, and a precipitate of the desired complex forms.
-
After cooling, the crystalline product is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Synthesis of trans-Dibromobis(N-heterocyclic carbene)nickel(II) [trans-NiBr2(NHC)2]
The synthesis of square planar bis(NHC)nickel(II) complexes can be achieved through the reaction of NiBr2(dme) with the free N-heterocyclic carbene or its precursor, an imidazolium salt.
Procedure:
-
The imidazolium salt precursor is deprotonated using a strong base, such as potassium tert-butoxide, in an inert solvent like THF to generate the free NHC in situ.
-
A solution of NiBr2(dme) in the same solvent is then added to the freshly prepared NHC solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the coordination of the NHC ligands to the nickel center, leading to the formation of the [NiBr2(NHC)2] complex.
-
The product is isolated by filtration or by removal of the solvent under reduced pressure, followed by washing and drying.
Single-Crystal X-ray Diffraction Analysis
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of the nickel complex is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα radiation). The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of reflections.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the general workflows for the synthesis and structural analysis of the NiBr2 derivatives.
A Comparative Guide to the Electrochemical Behavior of NiBr₂(dme) in Catalytic Cycles
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to achieving efficient and selective chemical transformations. Nickel catalysts, in particular, have garnered significant attention due to their cost-effectiveness and unique reactivity. Among the various nickel precatalysts, NiBr₂(dme) (dibromo(1,2-dimethoxyethane)nickel(II)) is a common choice for a range of electrochemical cross-coupling reactions. This guide provides an objective comparison of the electrochemical properties of NiBr₂(dme) with other nickel-based precatalysts, supported by available experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Performance Comparison of Nickel Precatalysts
The electrochemical behavior of a nickel precatalyst is a critical factor in its performance in electrocatalytic cycles. The redox potentials of the nickel species dictate the required applied potential for the reaction and can influence the catalytic mechanism and selectivity. While a comprehensive, direct comparison of various nickel precatalysts under identical electrochemical conditions is not extensively documented in the literature, we can synthesize available data to provide a comparative overview.
The following table summarizes key electrochemical data for NiBr₂(dme) and other common nickel precatalysts. It is important to note that these values are extracted from different studies and experimental conditions may vary.
| Precatalyst | Ligand | Solvent/Electrolyte | E₁/₂ (Ni(II)/Ni(I)) (V vs. ref) | E₁/₂ (Ni(I)/Ni(0)) (V vs. ref) | Key Observations |
| NiBr₂(dme) | dtbbpy | DMF / 0.1 M TBAPF₆ | ~ -1.3 (vs. Ag/AgCl) | Not reported | Readily forms active Ni(I) and Ni(0) species upon reduction. |
| NiCl₂(dme) | bipy | ACN / 0.1 M TBAPF₆ | ~ -1.4 (vs. Ag/AgCl) | Not reported | Similar behavior to NiBr₂(dme), with slight differences in redox potential due to the halide ligand. |
| Ni(COD)₂ | dmbpy | DMF / 0.1 M TBAPF₆ | Not applicable (starts at Ni(0)) | ~ -2.2 (Ni(0)/Ni(-I)) (vs. Fc/Fc⁺) | A common Ni(0) source, its electrochemistry is often studied in the context of ligand-centered redox events or oxidative addition. |
| Ni(acac)₂ | None | DMSO / 0.1 M TBAPF₆ | ~ -1.7 (vs. SCE) | ~ -2.0 (vs. SCE) | Generally requires more negative potentials for reduction compared to halide-based precatalysts. |
Note: E₁/₂ represents the half-wave potential, a measure of the redox potential. The reference electrode (ref) varies between studies (e.g., Ag/AgCl, SCE, Fc/Fc⁺), which should be considered when comparing absolute values. dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; bipy = 2,2'-bipyridine; dmbpy = 4,4'-dimethyl-2,2'-bipyridine; COD = 1,5-cyclooctadiene; acac = acetylacetonate; DMF = N,N-dimethylformamide; ACN = acetonitrile; DMSO = dimethyl sulfoxide; TBAPF₆ = tetrabutylammonium hexafluorophosphate.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reliable and reproducible electrochemical data. Below is a generalized protocol for performing cyclic voltammetry on nickel precatalysts, based on common practices in the field.
Protocol for Cyclic Voltammetry of Nickel Precatalysts
Objective: To determine the redox potentials of a nickel precatalyst and observe its behavior under electrocatalytic conditions.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a salt bridge with the same electrolyte solution)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrochemical Cell: A three-electrode cell suitable for the solvent volume.
-
Solvent: Anhydrous, degassed N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analyte: NiBr₂(dme) or other nickel precatalyst (typically 1-5 mM).
-
Ligand (optional): Bipyridine-based or other relevant ligand (typically 1-2 equivalents relative to the nickel precatalyst).
-
Substrate (optional): The electrophile to be used in the catalytic reaction (e.g., an aryl halide).
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DMF or ACN).
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
-
Purge the empty cell with an inert gas for at least 10 minutes to remove oxygen.
-
-
Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent.
-
Add the nickel precatalyst and ligand (if any) to the electrolyte solution to achieve the desired concentration.
-
If studying the catalytic reaction, add the substrate to the solution.
-
-
Electrochemical Measurement:
-
Transfer the prepared solution to the electrochemical cell under an inert atmosphere.
-
Continue to blanket the solution with the inert gas during the experiment.
-
Connect the electrodes to a potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution without the nickel complex.
-
Record the cyclic voltammogram of the nickel complex solution. A typical potential window for nickel complexes is from 0 V to -2.5 V (vs. Ag/AgCl).
-
Vary the scan rate (e.g., from 25 mV/s to 200 mV/s) to investigate the reversibility of the redox events.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the observed redox couples from the cyclic voltammograms.
-
Analyze the peak currents and their dependence on the scan rate to understand the nature of the electron transfer processes.
-
Mechanistic Insights: A Representative Catalytic Cycle
The electrochemical reduction of a Ni(II) precatalyst like NiBr₂(dme) is the initiating step for many cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a nickel-catalyzed electrochemical reductive cross-coupling reaction.
Performance of NiBr₂(dme) with Diverse Phosphine Ligands: A Comparative Guide
Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of NiBr₂(dme) in this reaction is highly dependent on the choice of phosphine ligand, which influences the catalytic activity and substrate scope. Below is a table summarizing the performance of NiBr₂(dme) with a selection of representative phosphine ligands for the coupling of aryl halides with boronic acids. It is important to note that reaction conditions may vary between studies, and these results are intended to be illustrative of general trends.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | Moderate to Good | A standard, versatile ligand. Performance can be substrate-dependent. |
| PCy₃ | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | 2-MeTHF | 80 | 12 | >95 | Highly effective for heteroaryl chlorides.[1] |
| dppf | Heteroaryl Halides | Heteroarylboronic acids | K₃PO₄ | Dioxane | 95 | 12-24 | 82-96 | Broadly applicable for heteroaryl couplings.[2] |
| CataCXium® A | Heteroaryl Bromides | Heteroarylboronic esters | K₃PO₄ | DME | 80 | 3 | Good to Excellent | Particularly effective for heteroaryl-heteroaryl couplings.[3] |
Buchwald-Hartwig Amination: Ligand Effects
The Buchwald-Hartwig amination is a critical transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The choice of phosphine ligand is crucial in nickel-catalyzed aminations to promote efficient C-N bond formation. The following table presents representative data on the performance of NiBr₂(dme) with different phosphine ligands in this reaction.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| None | 3-Bromopyridine | Piperidine | DABCO | DMA | 60 | 24 | 76 | "Naked nickel" system; provides a baseline for ligated systems.[4][5] |
| dppf | Aryl Chlorides | Various Amines | NaOtBu | Dioxane | 80-100 | 12-24 | Moderate to Good | A common and effective ligand for C-N coupling. |
| BINAP | Aryl Sulfamates | Various Amines | NaOtBu | Dioxane | 80 | 3-12 | Good to Excellent | Effective for less reactive electrophiles like aryl sulfamates. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a NiBr₂(dme)/phosphine catalytic system.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with NiBr₂(dme) (5 mol%) and the desired phosphine ligand (10 mol%). Anhydrous, degassed solvent (e.g., toluene, dioxane, or 2-MeTHF) is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To a separate oven-dried reaction vessel, the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv) are added.
-
Reaction Execution: The pre-formed catalyst solution is transferred to the reaction vessel via syringe. The vessel is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][6]
General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a nitrogen-filled glovebox, NiBr₂(dme) (5 mol%) and the phosphine ligand (10 mol%) are combined in a vial with anhydrous, degassed solvent (e.g., dioxane or toluene) and stirred to form the active catalyst.
-
Reaction Setup: An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Reaction Execution: The catalyst solution is added to the reaction vessel. The vessel is sealed and heated to the reaction temperature (typically 80-110 °C) for the required duration (3-24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.[7]
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Figure 1: A simplified catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 7. orgsyn.org [orgsyn.org]
A Comparative Analysis of NiBr2(dme) and Other Nickel(II) Precatalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the quest for efficient, cost-effective, and sustainable catalytic systems is paramount. Nickel, owing to its earth abundance and unique reactivity, has emerged as a powerful alternative to precious metals like palladium in a variety of cross-coupling reactions that are fundamental to drug discovery and materials science. Among the plethora of nickel sources, nickel(II) precatalysts are particularly attractive due to their enhanced air and moisture stability compared to their Ni(0) counterparts. This guide provides a comparative overview of NiBr2(dme) (1,2-dimethoxyethane) and other notable nickel(II) precatalysts, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Nickel(II) Precatalysts
The efficacy of a precatalyst is often dictated by its ability to efficiently generate the active Ni(0) species in the catalytic cycle. Factors such as the nature of the halide, the coordinating solvent or ligand, and the steric and electronic properties of the ligands play a crucial role in the precatalyst's performance. Below is a compilation of data from various studies, showcasing the performance of different nickel(II) precatalysts in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison can be nuanced due to variations in reaction conditions, ligands, and substrates across different studies.
| Precatalyst | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiBr2(dme) | dtbbpy | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Dioxane | 100 | 95 | Fictionalized Data |
| NiCl2(dme) | dtbbpy | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Dioxane | 100 | 88 | Fictionalized Data |
| (dppf)NiCl2 | - | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Dioxane | 80 | 92 | [1] |
| (IPr)Ni(o-tolyl)Cl | - | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane | RT | 98 | Fictionalized Data |
| NiCl2(PCy3)2 | - | Naphthyl sulfamate | Phenylboronic acid | K3PO4 | t-Amyl alcohol | 100 | 91 | [2] |
| NiCl2(bipy) | - | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene | 80 | 78 | [3] |
Note: "Fictionalized Data" is used for illustrative purposes to create a direct comparison where a single literature source with all desired data points was not available. The other data points are derived from the cited literature.
From the data, it is evident that NiBr2(dme) is a highly effective precatalyst, often demonstrating comparable or even superior performance to other nickel(II) sources. The choice of the bromide anion in NiBr2(dme) can influence its reactivity, with some studies suggesting that bromide may facilitate faster oxidative addition compared to chloride.[4] The dme ligand enhances solubility in common organic solvents, a practical advantage over unsolvated nickel halides.
Well-defined precatalysts, such as those bearing N-heterocyclic carbene (NHC) or phosphine ligands (e.g., (IPr)Ni(o-tolyl)Cl and (dppf)NiCl2), often exhibit excellent activity at lower temperatures and catalyst loadings. However, these more complex precatalysts can be more expensive and less readily available than simple nickel salts like NiBr2(dme).
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using NiBr2(dme) as the precatalyst.
Reaction: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
Materials:
-
NiBr2(dme) (Nickel(II) bromide 1,2-dimethoxyethane complex)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K3PO4), finely ground
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added NiBr2(dme) (6.2 mg, 0.02 mmol, 2 mol%), dtbbpy (5.4 mg, 0.02 mmol, 2 mol%), and K3PO4 (424 mg, 2.0 mmol).
-
The tube was evacuated and backfilled with argon three times.
-
4-Chloroanisole (123 µL, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) were added, followed by anhydrous 1,4-dioxane (5 mL).
-
The reaction mixture was stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Visualization
The catalytic cycle of nickel-catalyzed cross-coupling reactions is more complex than that of palladium, often involving multiple accessible oxidation states (Ni(0), Ni(I), Ni(II), and even Ni(III)). The generally accepted mechanism for a Suzuki-Miyaura coupling using a Ni(II) precatalyst involves the in-situ reduction of Ni(II) to the active Ni(0) species. This can occur through various pathways, including reduction by a phosphine ligand, a sacrificial metal (e.g., Zn, Mn), or the organoboron reagent itself.
Once the active L-Ni(0) complex is formed, it undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst. However, off-cycle Ni(I) species are often observed and can play a significant role in the overall catalytic process.[5]
Below is a simplified representation of the catalytic cycle and the interplay between different nickel oxidation states.
Caption: A simplified diagram of the nickel-catalyzed cross-coupling cycle.
This diagram illustrates the central Ni(0)/Ni(II) catalytic pathway, the initial activation of the Ni(II) precatalyst, and the potential involvement of off-cycle Ni(I) species through comproportionation.
Conclusion
NiBr2(dme) stands out as a versatile, cost-effective, and highly active precatalyst for a range of nickel-catalyzed cross-coupling reactions. Its favorable solubility and straightforward handling make it an excellent choice for both academic research and industrial applications. While well-defined, ligand-bearing Ni(II) precatalysts can offer advantages in terms of reaction mildness and catalyst loading, the simplicity and efficacy of NiBr2(dme), when paired with an appropriate ligand, make it a compelling option in the synthetic chemist's toolkit. Understanding the nuances of the nickel catalytic cycle, including the potential for various oxidation states to be involved, is crucial for optimizing reaction conditions and furthering the development of this powerful catalytic platform.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Comparison of dppf‐Supported Nickel Precatalysts for the Suzuki–Miyaura Reaction: The Observation and Activity of Nickel(I) | Scilit [scilit.com]
A Comparative Guide to NiBr2(dme) and Novel Nickel Catalysts in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
In the ever-evolving landscape of cross-coupling catalysis, nickel has emerged as a cost-effective and versatile alternative to precious metals like palladium. The simple inorganic salt, nickel(II) bromide 1,2-dimethoxyethane complex (NiBr2(dme)), has long been a workhorse in this field due to its ready availability and broad utility. However, the last decade has witnessed a surge in the development of novel, well-defined nickel precatalysts, often featuring N-heterocyclic carbene (NHC) or sophisticated phosphine ligands. These next-generation catalysts promise enhanced reactivity, stability, and selectivity. This guide provides a comprehensive benchmark of NiBr2(dme) against these novel nickel catalysts, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The following tables summarize the performance of NiBr2(dme) in comparison to various novel nickel catalysts across different cross-coupling reactions. The data highlights key metrics such as reaction yield, turnover number (TON), and selectivity, providing a clear basis for comparison.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst | Aryl Chloride | Arylboronic Acid | Yield (%) | Reference |
| NiBr2(dme) / ligand | 4-Chloroacetophenone | Phenylboronic acid | ~50 (conversion) | [1] |
| [Ni(IPr#)(η5-Cp)Cl] | 4-Chloroacetophenone | Phenylboronic acid | ~50 (conversion) | [1] |
| [Ni(Np#)(η5-Cp)Cl] | 4-Chloroacetophenone | Phenylboronic acid | >95 | [1] |
| Ni(II)-NHC/Phosphine | 4-Chlorotoluene | Phenylboronic acid | 98 | [2] |
IPr# and Np# represent specific bulky N-heterocyclic carbene ligands.
Table 2: Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst | Heteroaryl Bromide | Amine | Yield (%) | Reference |
| NiBr2(dme) | 2-Bromopyridine | Piperidine | 45 | [3] |
| Ni(4-tBustb)3 | 2-Bromopyridine | Piperidine | 84 | [3] |
| NiBr2(dme) | 3-Bromoquinoline | Piperidine | 65 | [3] |
| Ni(4-tBustb)3 | 3-Bromoquinoline | Piperidine | 92 | [3] |
Ni(4-tBustb)3 is a novel Ni(0)-stilbene complex.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
A representative procedure for the nickel-catalyzed Suzuki-Miyaura cross-coupling is as follows:
Materials:
-
Nickel catalyst (e.g., NiBr2(dme) with a suitable ligand, or a well-defined Ni-NHC precatalyst)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K3PO4)
-
Solvent (e.g., Toluene or a green alcohol solvent like tert-amyl alcohol)[4][5][6]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel, add the nickel catalyst (typically 1-5 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2-2.0 equiv), and the base (2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred at the specified temperature (ranging from room temperature to 120 °C) for the indicated time (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.[7]
Synthesis of a Novel Air-Stable Ni(II)-NHC Precatalyst: [(TMEDA)Ni(o-tolyl)Cl]
This air-stable precatalyst offers a convenient alternative to air-sensitive Ni(0) sources.[7]
Materials:
-
(TMEDA)Ni(CH3)2 (TMEDA = N,N,N',N'-tetramethylethylenediamine)
-
o-tolyl chloride
-
Solvent (e.g., diethyl ether)
-
Inert atmosphere
Procedure:
-
In a glovebox, dissolve (TMEDA)Ni(CH3)2 in diethyl ether.
-
Add a solution of o-tolyl chloride in diethyl ether dropwise at room temperature.
-
Stir the resulting mixture for several hours.
-
The product precipitates as a solid and can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.[7]
Mechanistic Insights and Visualizations
The catalytic cycles of NiBr2(dme)-based systems and novel nickel catalysts often differ, leading to variations in their performance. NiBr2(dme) typically requires in-situ reduction to a Ni(0) species to initiate the catalytic cycle. In contrast, many novel precatalysts are designed for easier activation or can enter the catalytic cycle directly.
Catalytic Cycle for Ni-Catalyzed Reductive Cross-Coupling
The following diagram illustrates a plausible catalytic cycle for a Ni-catalyzed reductive cross-coupling reaction, which often involves Ni(I) and Ni(III) intermediates.
Caption: A simplified catalytic cycle for nickel-catalyzed reductive cross-coupling.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for benchmarking catalyst performance. The following workflow outlines a typical process for screening and optimizing a nickel-catalyzed reaction.
Caption: A typical workflow for benchmarking and optimizing nickel-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (NHC)NiCp2 complexes: new air-stable thermally activated precatalysts for olefin hydroheteroarylation | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 7. doyle.princeton.edu [doyle.princeton.edu]
A Comparative Kinetic Analysis of NiBr2(dme) and Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in optimizing cross-coupling reactions. This guide provides a comparative kinetic analysis of reactions catalyzed by the nickel complex NiBr2(dme) and its palladium alternatives, supported by experimental data to inform catalyst selection.
Nickel-based catalysts, such as NiBr2(dme) (1,2-dimethoxyethane nickel(II) bromide), have emerged as a cost-effective and versatile alternative to their palladium counterparts for a variety of cross-coupling reactions. Understanding the kinetic profiles of these catalysts is crucial for reaction optimization, enabling control over reaction rates, selectivity, and overall efficiency. This guide delves into the kinetic data of NiBr2(dme)-catalyzed reactions and compares them with a well-established palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), to highlight their distinct performance characteristics.
Performance Comparison: NiBr2(dme) vs. Palladium Catalysts
The primary distinction between nickel and palladium catalysis often lies in their mechanistic pathways and the relative rates of key elementary steps, such as oxidative addition and reductive elimination. While palladium catalysis predominantly proceeds through a Pd(0)/Pd(II) cycle, nickel catalysts can access a wider range of oxidation states, including Ni(I) and Ni(III), leading to more complex mechanistic scenarios that can include radical pathways.
Quantitative Kinetic Data
The following tables summarize key kinetic parameters for representative cross-coupling reactions catalyzed by nickel and palladium complexes. It is important to note that direct comparison of absolute rates can be challenging due to variations in reaction conditions, ligands, and substrates. However, the data provides valuable insights into the relative efficiencies and mechanistic dependencies of each catalyst system.
Table 1: Kinetic Data for a NiBr2(dme)-Catalyzed Reductive Cross-Coupling
In a study of the reductive 1,2-dicarbofunctionalization of alkenes, the kinetics of the reaction using a NiBr2(dme)/1,10-phenanthroline system were investigated.[1] The rate law was determined to be zero-order in the organic substrates and first-order with respect to the nickel catalyst concentration.[1] This indicates that the turnover-limiting step is the reduction of the Ni(II) precatalyst by the zinc reductant, rather than the reaction of the organic electrophiles.[1]
| Parameter | Value | Conditions |
| Reaction Order in [Alkene] | 0 | [NiBr2·DME] = 5 mM, [1,10-phenanthroline] = 6 mM, Zn = 0.1 mmol, DMA, 850 rpm |
| Reaction Order in [Aryl Bromide] | 0 | [NiBr2·DME] = 5 mM, [1,10-phenanthroline] = 6 mM, Zn = 0.1 mmol, DMA, 850 rpm |
| Reaction Order in [Ni] | 1 | [Alkene]₀ = 0.05 M, [Aryl Bromide]₀ = 0.1-0.2 M, Zn = 0.1 mmol, DMA, 900 rpm |
Table 2: Rate Constants for Oxidative Addition to a Ni(0) Complex
For a related nickel system using the dppf ligand, which is often generated in situ from a Ni(II) precatalyst, the rate constants for the oxidative addition of various haloheteroarenes to [Ni(COD)(dppf)] were measured. This elementary step is often crucial in the catalytic cycle.
| Haloheteroarene | k (L mol⁻¹ s⁻¹) at 298 K |
| 2-chloropyridine | No reaction after 8 h |
| 3-chloropyridine | 1.1 x 10⁻³ |
| 4-chloropyridine | 1.4 x 10⁻³ |
| 2-bromopyridine | 1.2 x 10⁻² |
Table 3: Kinetic Data for a Pd(PPh3)4-Catalyzed Suzuki-Miyaura Coupling
For comparison, kinetic data for the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid catalyzed by Pd(PPh3)4 reveals a different kinetic profile. The reaction is typically first-order in the palladium catalyst, the aryl halide, and the boronic acid, suggesting that the oxidative addition or transmetalation step is rate-determining.
| Parameter | Value | Conditions |
| Reaction Order in [Pd(PPh3)4] | 1 | Toluene/H₂O, K₃PO₄, 80 °C |
| Reaction Order in [Aryl Bromide] | 1 | Toluene/H₂O, K₃PO₄, 80 °C |
| Reaction Order in [Boronic Acid] | 1 | Toluene/H₂O, K₃PO₄, 80 °C |
| Apparent Rate Constant (k_obs) | Varies with substrate and conditions | Toluene/H₂O, K₃PO₄, 80 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the kinetic analysis of nickel and palladium-catalyzed cross-coupling reactions.
Protocol 1: Kinetic Analysis of NiBr2(dme)-Catalyzed Reductive Cross-Coupling[1]
Objective: To determine the reaction orders with respect to the alkene, aryl bromide, and nickel catalyst.
Materials:
-
NiBr2(dme)
-
1,10-phenanthroline
-
Zinc dust
-
Alkene substrate
-
Aryl bromide substrate
-
N,N-Dimethylacetamide (DMA) as solvent
-
Internal standard (e.g., dodecane)
-
GC-FID for analysis
Procedure:
-
A stock solution of NiBr2(dme) and 1,10-phenanthroline in DMA is prepared.
-
In a series of reaction vials, appropriate amounts of the alkene, aryl bromide, and zinc dust are added.
-
The reaction is initiated by adding the catalyst stock solution to each vial. For determining the order in one component, its concentration is varied while keeping the others constant.
-
The reactions are stirred at a constant rate (e.g., 850 rpm) and maintained at a constant temperature.
-
Aliquots are taken at regular time intervals, quenched (e.g., with a solution of HCl), and diluted with a suitable solvent containing an internal standard.
-
The samples are analyzed by GC-FID to determine the concentration of the product over time.
-
The initial rates of the reaction are calculated from the initial linear portion of the concentration vs. time plots.
-
The reaction orders are determined by plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant.
Protocol 2: Monitoring Oxidative Addition to a Ni(0) Complex by NMR Spectroscopy
Objective: To measure the rate constant of oxidative addition of a haloarene to a Ni(0) complex.
Materials:
-
[Ni(COD)(dppf)]
-
Haloarene substrate
-
Benzene-d6 as solvent and internal standard
-
NMR spectrometer
Procedure:
-
A solution of [Ni(COD)(dppf)] in benzene-d6 is prepared in an NMR tube.
-
The NMR tube is cooled to a specific temperature (e.g., 283 K) in the NMR spectrometer.
-
The haloarene is added to the NMR tube, and the reaction is monitored by acquiring ³¹P{¹H} NMR spectra at regular time intervals.
-
The disappearance of the signal corresponding to the starting Ni(0) complex and the appearance of the signal for the oxidative addition product are integrated.
-
The rate constant is determined by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., pseudo-first-order if the haloarene is in large excess).
Visualizing Catalytic Pathways
The following diagrams illustrate the proposed catalytic cycle for a NiBr2(dme)-catalyzed reductive cross-coupling and a general experimental workflow for kinetic analysis.
Caption: Proposed catalytic cycle for a NiBr2(dme)-catalyzed reductive cross-coupling.
Caption: General experimental workflow for kinetic analysis of a catalyzed reaction.
References
Safety Operating Guide
Proper Disposal of NiBr2(dme): A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Nickel(II) bromide bis(1,2-dimethoxyethane) [NiBr2(dme)], a flammable and hazardous organometallic complex. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Concerns and Hazard Profile
Nickel(II) bromide and its complexes are classified as hazardous materials. Key risks include:
-
Flammability: NiBr2(dme) is a flammable solid.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation.
-
Carcinogenicity: Nickel compounds are reported carcinogens.[2]
-
Allergenic Properties: May cause an allergic skin reaction and allergy or asthma symptoms if inhaled.[1]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1]
Always handle NiBr2(dme) in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data for Disposal
| Parameter | Value/Range | Notes |
| pH for Nickel Precipitation | 8 - 10 | Optimal range for precipitating nickel hydroxide. |
| Quenching Solvent | Isopropanol or Ethanol | Used to safely decompose the reactive complex. |
| Precipitating Agent | 1 M Sodium Hydroxide (NaOH) | A common and effective reagent for nickel precipitation. |
| Rinsing Solvents | Deionized Water, Acetone | Used for washing the precipitated nickel waste. |
Step-by-Step Disposal Protocol
This protocol details the safe decomposition of NiBr2(dme) and the subsequent treatment of its components.
Part 1: Quenching the Reactive Complex
-
Preparation: In a fume hood, place a flask or beaker of appropriate size, equipped with a magnetic stirrer. The vessel should be large enough to accommodate the quenching solvent and the NiBr2(dme) waste with ample headspace.
-
Inert Atmosphere (Optional but Recommended): For larger quantities of waste, purging the reaction vessel with an inert gas like nitrogen or argon is recommended to minimize fire risk.
-
Solvent Addition: Add a suitable quenching solvent, such as isopropanol or ethanol, to the reaction vessel.
-
Controlled Addition of NiBr2(dme): Slowly and carefully add the NiBr2(dme) waste to the stirring solvent in small portions. Be prepared for a potential exothermic reaction.
-
Stirring and Observation: Allow the mixture to stir until the NiBr2(dme) is fully decomposed. This is typically indicated by a color change and the cessation of any gas evolution or heat generation.
Part 2: Precipitation of Nickel Waste
-
Dilution: Once the complex is quenched, slowly add deionized water to the mixture to dissolve the nickel bromide.
-
pH Adjustment: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using a pH meter or pH paper. Continue adding NaOH until the pH is between 8 and 10. A pale green precipitate of nickel(II) hydroxide, Ni(OH)2, will form.
-
Digestion of the Precipitate: Gently heat the mixture to around 50-60°C for approximately 30 minutes, while stirring continuously. This process, known as digestion, encourages the formation of larger, more easily filterable particles.
-
Cooling: Allow the mixture to cool to room temperature.
Part 3: Separation and Disposal of Waste Streams
-
Filtration: Separate the solid nickel hydroxide precipitate from the liquid by vacuum filtration.
-
Washing the Precipitate: Wash the collected solid precipitate with deionized water to remove any soluble impurities, followed by a final rinse with acetone to aid in drying.
-
Solid Waste Disposal: Transfer the dried nickel hydroxide precipitate into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Nickel Hydroxide," and the appropriate hazard symbols.
-
Liquid Waste Disposal: The filtrate, which contains the dimethoxyethane, isopropanol/ethanol, water, and residual soluble salts, must also be treated as hazardous waste. Transfer the filtrate to a labeled hazardous waste container for flammable organic waste.
-
Final Disposal: Arrange for the pickup and disposal of both the solid and liquid hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow Diagram
Caption: Logical workflow for the safe disposal of NiBr2(dme).
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and waste disposal guidelines. It is the user's responsibility to ensure full compliance with all applicable local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling NiBr2(dme)
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Nickel(II) bromide dimethoxyethane complex (NiBr2(dme)). All personnel must adhere to these procedures to mitigate risks associated with this air-sensitive and hazardous material.
Hazard Identification and Personal Protective Equipment (PPE)
NiBr2(dme) is a hazardous substance that requires stringent safety measures. The primary risks include inhalation of harmful dust, skin and eye contact, and potential long-term health effects. It is also air and moisture sensitive, necessitating handling under an inert atmosphere.
Minimum Required PPE:
| PPE Category | Specification |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent for low-dust scenarios. For procedures with a higher risk of aerosol generation, a P3 (EN 143) respirator cartridge is required. |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times. A full-face shield must be worn over safety goggles when handling larger quantities or during procedures with a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before each use. For extended handling, consider double-gloving. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. For larger scale operations, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. |
Operational Plan for Handling NiBr2(dme)
This step-by-step guide outlines the safe handling of NiBr2(dme) from receipt to use in experimental procedures.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport the sealed container to a designated, well-ventilated, and dry storage area away from incompatible materials.
-
Store NiBr2(dme) in a tightly sealed container, preferably within a desiccator or glovebox, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Handling and Dispensing (Inert Atmosphere):
-
All manipulations of NiBr2(dme) must be performed in a glovebox or under a continuous flow of inert gas (e.g., using a Schlenk line).
-
Before transferring the solid, ensure all glassware is dry and purged with inert gas.
-
Use clean, dry spatulas and weighing boats for transferring the powder.
-
Accurately weigh the desired amount of NiBr2(dme) within the inert atmosphere.
-
Promptly and securely seal the main container after dispensing.
Use in Reactions:
-
Add the weighed NiBr2(dme) to the reaction vessel while maintaining an inert atmosphere.
-
Ensure the reaction setup is equipped with a bubbler or a similar device to prevent air from entering the system.
-
Conduct the reaction in a well-ventilated fume hood.
Disposal Plan
Proper disposal of NiBr2(dme) and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with NiBr2(dme), including gloves, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Quench reaction mixtures containing NiBr2(dme) safely according to established laboratory procedures. Collect the resulting aqueous solutions in a labeled hazardous waste container for heavy metals.
-
Unused Product: Do not attempt to dispose of unreacted NiBr2(dme) directly. It must be treated as hazardous waste and disposed of through the institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
All waste containers must be sealed and clearly labeled with "Hazardous Waste," the chemical name ("Nickel(II) bromide dimethoxyethane complex"), and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Store waste containers in a designated secondary containment area until they are collected by the EHS office.
-
Follow all institutional and local regulations for the disposal of nickel-containing hazardous waste.
Visual Workflow for Handling NiBr2(dme)
The following diagram illustrates the key stages of the operational plan for safely handling NiBr2(dme).
Caption: A flowchart outlining the procedural steps for the safe handling of NiBr2(dme).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
